2-Amino-3-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQRNQMWORUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625476 | |
| Record name | 2-Amino-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854538-94-6 | |
| Record name | 2-Amino-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-fluorobenzaldehyde: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom onto the benzene ring can profoundly influence the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. These attributes make fluorinated intermediates like this compound highly valuable in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, aimed at equipping researchers with the knowledge to effectively utilize this compound in their work.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its basic properties have been identified.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 854538-94-6 |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol [1] |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Spectroscopic Data:
-
¹H NMR: The spectrum would likely show a downfield singlet for the aldehyde proton (CHO), distinct aromatic protons with splitting patterns influenced by the fluorine and amino substituents, and a broad singlet for the amino (NH₂) protons.
-
¹³C NMR: The spectrum would be expected to display a signal for the carbonyl carbon of the aldehyde group in the downfield region, along with distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the aldehyde, and C-F stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the available search results. However, a plausible and commonly employed synthetic strategy for aromatic amines is the reduction of the corresponding nitro compound. Therefore, a two-step synthesis is proposed, starting from a suitable precursor.
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis pathway for this compound.
Step 1: Synthesis of 3-Fluoro-2-nitrobenzaldehyde (Precursor)
A common method for the synthesis of nitrobenzaldehydes is the oxidation of the corresponding nitrotoluene.
Experimental Protocol (General Method):
This protocol is a general representation and may require optimization for this specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-nitrotoluene in a suitable solvent such as acetic anhydride.
-
Oxidation: Add an oxidizing agent, for example, chromium trioxide, portion-wise to the solution while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture, typically with water or a reducing agent to destroy excess oxidant.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 3-Fluoro-2-nitrobenzaldehyde to this compound
The reduction of a nitro group to an amino group can be achieved using various reducing agents. A common and effective method involves the use of a metal in an acidic medium.
Experimental Protocol (General Method):
This is a generalized protocol that may need to be adapted.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-nitrobenzaldehyde in a solvent such as ethanol.
-
Addition of Reducing Agent: Add a reducing agent, for instance, iron powder, to the solution.
-
Acidification: Add a dilute acid, such as hydrochloric acid, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the solid catalyst.
-
Extraction: Neutralize the filtrate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under vacuum. The final product can be further purified by column chromatography or recrystallization.
Workflow for the Synthesis of this compound:
Figure 2: General experimental workflow for the synthesis of this compound.
Applications in Drug Development
Fluorinated aromatic aldehydes are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the pharmacological profile of a drug candidate. While specific applications of this compound are not detailed in the available literature, its structural motifs suggest its utility in the synthesis of various heterocyclic compounds that are prevalent in drug discovery.
The amino and aldehyde functionalities of this compound serve as versatile handles for a variety of chemical transformations, including:
-
Friedländer Annulation: For the synthesis of substituted quinolines, a common scaffold in many bioactive molecules.
-
Schiff Base Formation: Leading to the formation of imines, which can be further modified or act as ligands for metal complexes.
-
Pictet-Spengler Reaction: For the synthesis of tetrahydroisoquinolines.
-
Doebner-von Miller Reaction: For the synthesis of quinolines.
The strategic placement of the fluorine atom at the 3-position can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting heterocyclic systems, thereby providing a tool for fine-tuning the biological activity of the target molecules. The use of fluorinated building blocks like this compound is a key strategy in modern medicinal chemistry to develop drugs with improved efficacy and safety profiles.[3]
Conclusion
This compound is a promising, yet not extensively characterized, building block for organic synthesis and drug discovery. While detailed experimental data is sparse, its synthesis can be reasonably approached through the reduction of its nitro precursor, 3-fluoro-2-nitrobenzaldehyde. The presence of both an amino and an aldehyde group, combined with the strategic placement of a fluorine atom, makes it a highly attractive starting material for the synthesis of diverse and potentially bioactive molecules. Further research into the synthesis, properties, and applications of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals and functional materials.
References
Solubility Profile of 2-Amino-3-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-fluorobenzaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds. An understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing suitable formulations. This document outlines the theoretical solubility profile, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.
Core Data Summary
Currently, specific quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like," a qualitative solubility profile can be inferred. The presence of a polar amino group and a moderately polar aldehyde group, along with a fluorine atom on the benzene ring, suggests a degree of solubility in polar organic solvents. Its aromatic nature may also allow for some solubility in nonpolar solvents.
To facilitate precise and reproducible research, this guide provides detailed methodologies for researchers to determine quantitative solubility in solvents pertinent to their specific applications. The following table is provided for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Ethanol | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Hexane | e.g., 25 | |||
| e.g., Water | e.g., 25 |
Experimental Protocols for Solubility Determination
Accurate and consistent determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for quantitatively assessing the solubility of this compound.
Gravimetric Method
The gravimetric method is a direct and widely used technique for determining the solubility of a solid compound in a solvent.[1]
Materials:
-
This compound
-
Selected organic solvent
-
Conical flask with a stopper
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
-
Pre-weighed vials
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure the solution is saturated.[1]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.
-
Filter the supernatant through a syringe filter directly into a pre-weighed vial to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the weight of the vial containing the saturated solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.
-
Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing process until a constant weight is obtained.
-
-
Calculation of Solubility:
-
Weight of the dissolved solute (g): (Weight of vial + solute) - (Weight of empty vial)
-
Volume of the solvent (mL): The volume of the supernatant collected.
-
Solubility ( g/100 mL): (Weight of dissolved solute / Volume of solvent) x 100
-
Qualitative Solubility Test
A preliminary qualitative test can provide rapid insights into the solubility of a compound in various solvents and can help in selecting appropriate solvents for quantitative analysis.[2][3][4]
Materials:
-
This compound
-
A range of common organic solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[2]
-
Add 0.75 mL of the selected solvent in small portions.[2]
-
After each addition, shake the test tube vigorously or use a vortex mixer.[2]
-
Observe whether the solid dissolves completely.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in that specific solvent at room temperature.
Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid organic compound.
References
Spectroscopic and Spectrometric Characterization of 2-Amino-3-fluorobenzaldehyde: A Technical Guide
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3-fluorobenzaldehyde. These predictions are derived from the known spectral properties of analogous compounds, including 2-aminobenzaldehyde, 3-fluorobenzaldehyde, and other substituted aromatic aldehydes.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CHO | 9.8 - 10.0 | s | - |
| H-6 | 7.2 - 7.4 | dd | ~8, ~2 |
| H-4 | 7.0 - 7.2 | m | - |
| H-5 | 6.7 - 6.9 | m | - |
| -NH₂ | 4.5 - 6.0 | br s | - |
| Solvent: CDCl₃, Reference: TMS (0.00 ppm) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| C-F | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) |
| C-NH₂ | 145 - 150 |
| C-CHO | 120 - 125 |
| C-6 | 125 - 130 |
| C-4 | 118 - 122 (d, JCF ≈ 5-10 Hz) |
| C-5 | 115 - 120 |
| Solvent: CDCl₃, Reference: TMS (0.00 ppm) |
Table 3: Predicted IR Spectral Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |
| N-H Bend (Amino) | 1550 - 1650 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 139 | 100 | [M]⁺ (Molecular Ion) |
| 138 | 95 | [M-H]⁺ |
| 110 | 60 | [M-CHO]⁺ |
| 83 | 40 | [M-CHO-HCN]⁺ |
Experimental Protocols
The following sections detail standard experimental methodologies for obtaining the spectroscopic and spectrometric data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1] The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The solid sample is then brought into contact with the crystal using a pressure clamp to ensure good contact. The sample spectrum is then recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample (typically < 1 mg) is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).[2]
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.[2][3] This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis.
Caption: NMR Signal Generation Pathway.
References
"2-Amino-3-fluorobenzaldehyde" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-fluorobenzaldehyde, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical structure, IUPAC name, physicochemical properties, and provides insights into its synthesis and reactivity, with a focus on its application in the construction of novel heterocyclic scaffolds.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound featuring a benzaldehyde ring substituted with an amino group at position 2 and a fluorine atom at position 3.
IUPAC Name: this compound[1][2][3]
CAS Number: 854538-94-6[1][2][3][4]
Molecular Formula: C₇H₆FNO[1][2][3][4]
Molecular Weight: 139.13 g/mol [1][3][4]
Below is the two-dimensional chemical structure of this compound:
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, storage, and for the design of chemical reactions.
| Property | Value | Source |
| Purity | ≥95% - 97% | [2][4] |
| Appearance | Not explicitly stated, but related aminobenzaldehydes are often yellow solids. | [5] |
| Storage Conditions | Store in a cool, dry place. Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3][4] |
| Solubility | No specific data available for this compound. However, the parent compound, 2-aminobenzaldehyde, is soluble in water. | [5] |
| Safety Information | Not classified as hazardous material for transport. To be handled by technically-qualified persons. Not for use in foods, cosmetics, or drugs. | [4] |
Synthesis and Experimental Protocols
A general synthetic strategy, adapted from the synthesis of related aminobenzaldehydes, is outlined below. This should be considered a conceptual workflow and would require optimization for the specific synthesis of this compound.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
-
Reduction of 2-Nitro-3-fluorobenzaldehyde: To a solution of 2-nitro-3-fluorobenzaldehyde in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as iron powder and a catalytic amount of hydrochloric acid is added.
-
Reaction Monitoring: The reaction mixture is heated and stirred, with the progress monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the solid catalyst. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of the ortho-amino and aldehyde functionalities allows for a range of cyclization and condensation reactions.
Friedländer Synthesis of Quinolines
The Friedländer synthesis is a classic and efficient method for the preparation of quinolines, which are prevalent scaffolds in many pharmaceuticals. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[6][7][8][9]
Caption: The Friedländer synthesis pathway for quinoline derivatives.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[10][11][12][13][14] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound is not a direct substrate for the classical Pictet-Spengler reaction, its derivatives could be utilized in modified versions of this synthesis.
Spectroscopic Data
While specific experimental spectra for this compound are not available in the provided search results, predicted NMR data for a related compound, 2-amino-3,5-dibromobenzaldehyde, can offer insights into the expected spectral features.[15]
Predicted ¹H NMR Data (based on a related structure):
-
Aldehyde proton (-CHO): Expected to be a singlet in the downfield region (around δ 9.5-10.0 ppm).
-
Aromatic protons: The protons on the benzene ring will appear as multiplets in the aromatic region (around δ 6.5-8.0 ppm), with coupling patterns influenced by the fluorine and amino substituents.
-
Amino protons (-NH₂): A broad singlet is expected, with its chemical shift being solvent-dependent.
Predicted ¹³C NMR Data (based on a related structure):
-
Carbonyl carbon (-CHO): A signal in the highly downfield region (around δ 190 ppm).
-
Aromatic carbons: Signals in the aromatic region (around δ 110-160 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors. Further experimental investigation is encouraged to fully characterize this compound and explore its potential in the development of novel chemical entities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound 97% | CAS: 854538-94-6 | AChemBlock [achemblock.com]
- 3. 854538-94-6|this compound|BLD Pharm [bldpharm.com]
- 4. 854538-94-6 this compound AKSci 2886DA [aksci.com]
- 5. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
The Rising Potential of 2-Amino-3-fluorobenzaldehyde Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to enhance their metabolic stability, binding affinity, and overall therapeutic potential. Within this context, 2-Amino-3-fluorobenzaldehyde has emerged as a promising scaffold for the synthesis of novel derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. While direct research on this specific scaffold is still an emerging field, this guide consolidates data from closely related fluorinated compounds to provide a foundational framework for future investigations.
Synthesis of Bioactive Derivatives
The chemical versatility of the amino and aldehyde functional groups in this compound allows for the straightforward synthesis of a diverse library of derivatives. The primary synthetic routes involve condensation reactions to form Schiff bases and hydrazones, as well as coordination with metal ions to form metal complexes.
A general synthetic scheme involves the reaction of this compound with various primary amines or hydrazides. For instance, the condensation with aminobenzothiazole derivatives can yield novel Schiff's bases.[1][2] Similarly, reaction with hydrazides can produce hydrazone derivatives.[3][4] Furthermore, the resulting Schiff base ligands can be complexed with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) to generate metal complexes with potentially enhanced biological activities.[5][6][7][8][9][10][11][12]
Anticancer Activity
Derivatives of fluorinated benzaldehydes, particularly Schiff bases, have demonstrated significant potential as anticancer agents.[1][2][13][14][15][16][17] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Quantitative Data on Related Fluorinated Schiff Base Derivatives
Data presented below is for fluorinated Schiff base derivatives not specifically derived from this compound and should be used for comparative purposes.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Schiff Base | A549 (Lung Carcinoma) | 0.64 | [13] |
| 1,3,4-Thiadiazole Schiff Base | HepG2 (Liver Carcinoma) | 13.4 | [18] |
| 1,3,4-Thiadiazole Schiff Base | HepG2 (Liver Carcinoma) | 23.8 | [18] |
| 2-Amino Benzothiazole Schiff Base | HeLa (Cervical Cancer) | 2.517 µg/mL | [19] |
| 4-Nitro Benzaldehyde Schiff Base | TSCCF (Oral Cancer) | 446.68 µg/mL | [14][15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Potential Signaling Pathways
The anticancer activity of Schiff base derivatives may involve the induction of apoptosis.[13][14][15] Key signaling pathways implicated in apoptosis include the caspase cascade. The expression of proteins like cleaved caspase-3 can be investigated to confirm the apoptotic mechanism.[13]
Figure 1: Hypothetical signaling pathway for anticancer activity.
Antimicrobial Activity
Metal complexes of fluorobenzaldehyde-derived Schiff bases have shown promising antimicrobial activity against a range of bacterial and fungal strains.[5][6][7][8][9][10][11][12] The chelation of the metal ion to the Schiff base ligand is often reported to enhance the antimicrobial efficacy.
Quantitative Data on Related Fluorinated Schiff Base Metal Complexes
Data presented below is for metal complexes of fluorobenzaldehyde derivatives not specifically derived from this compound and should be used for comparative purposes.
| Compound Class | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Co(II) Complex | S. aureus | - | 0.25 | [20] |
| Co(II) Complex | S. epidermidis | - | - | [20] |
| Cu(II) Complex | C. albicans | 12 | - | [6][7] |
| Ni(II) Complex | S. aureus | 10 | - | [6][7] |
| Ni(II) Complex | E. coli | 17 | - | [6][7] |
| Zn(II) Complex | S. aureus | - | 0.03 | [20] |
| Zn(II) Complex | S. epidermidis | - | - | [20] |
Experimental Protocol: Agar Well Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate.
-
Well Creation: Create uniform wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic) and a negative control (solvent) should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Figure 2: Experimental workflow for the agar well diffusion assay.
Anti-inflammatory Activity
Hydrazone derivatives of various aldehydes have been investigated for their anti-inflammatory properties.[3][21][4][22][23][24][25][26] The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
Quantitative Data on Related Hydrazone Derivatives
Data presented below is for hydrazone derivatives not specifically derived from this compound and should be used for comparative purposes.
| Compound Class | Assay | Dose | % Inhibition of Edema | Reference |
| Triazole Acetohydrazide Derivative | Carrageenan-induced paw edema | 50 mg/kg | 66.7 | [21] |
| Pyridazinone Hydrazone | Carrageenan-induced paw edema | - | Potent activity | [21] |
| Naphthoxy Acetic Acid Hydrazide | Carrageenan-induced paw edema | 50 mg/kg | 20.90 | [21] |
| Fenoprofen Hydrazone | Egg white-induced paw edema | - | Comparable to standard | [24] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups (receiving different doses of the synthesized compounds).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Potential Signaling Pathways
The anti-inflammatory effects of such compounds can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways such as the NF-κB pathway.[23][26][27]
Figure 3: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for significant biological activities. The synthetic accessibility of Schiff bases, hydrazones, and metal complexes from this core structure provides a rich platform for the development of novel therapeutic agents. While the direct biological evaluation of these specific derivatives is a nascent field of research, the data from analogous fluorinated compounds strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The protocols and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to explore the full therapeutic potential of this exciting class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. aarf.asia [aarf.asia]
- 10. Synthesis, characterization and antimicrobial activities of some metal(II) amino acids’ complexes [scirp.org]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 16. researchgate.net [researchgate.net]
- 17. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 18. iajpr.com [iajpr.com]
- 19. researcher.manipal.edu [researcher.manipal.edu]
- 20. tandfonline.com [tandfonline.com]
- 21. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 25. jddtonline.info [jddtonline.info]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-Amino-3-fluorobenzaldehyde as a Precursor in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. Among the myriad of building blocks available to the synthetic chemist, 2-Amino-3-fluorobenzaldehyde has emerged as a precursor of significant interest. Its unique trifunctional arrangement—an aldehyde, an amine, and a fluorine atom on a benzene ring—offers a versatile platform for the construction of a diverse array of heterocyclic systems, particularly those with established pharmacological relevance. The strategic placement of the fluorine atom can profoundly influence the physicochemical properties of the resulting molecules, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a pivotal precursor in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.
Synthesis of this compound
While a direct, high-yield synthesis of this compound from simple starting materials is not extensively documented in readily available literature, a plausible and efficient route involves the reduction of the corresponding nitro compound, 2-nitro-3-fluorobenzaldehyde. This transformation is a common and generally high-yielding reaction in organic synthesis.
Experimental Protocol: Synthesis of this compound via Reduction of 2-Nitro-3-fluorobenzaldehyde
This protocol is a generalized procedure based on standard reduction methods for aromatic nitro compounds.
Materials:
-
2-Nitro-3-fluorobenzaldehyde
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-nitro-3-fluorobenzaldehyde (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is prepared.
-
Ammonium chloride (1.5 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (typically 70-80 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Expected Yield: While a specific yield for this reaction is not cited in the available literature, similar reductions of aromatic nitroaldehydes typically proceed in good to excellent yields (70-95%).
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8-10.0 (s, 1H, -CHO), 7.2-7.4 (m, 1H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 4.5-5.5 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (C=O), 150-155 (d, JC-F ≈ 240-250 Hz, C-F), 145-150 (C-NH₂), 125-130 (Ar-CH), 115-120 (d, JC-F ≈ 20-25 Hz, Ar-CH), 110-115 (Ar-CH), 110-115 (Ar-C) |
| FTIR (KBr, cm⁻¹) | 3450-3300 (N-H stretching, two bands), 3100-3000 (Ar C-H stretching), 2850-2750 (aldehyde C-H stretching, two bands), 1680-1660 (C=O stretching), 1620-1580 (N-H bending and Ar C=C stretching), 1250-1150 (C-F stretching) |
| Mass Spectrometry (EI) | m/z (%): 139 (M⁺), 138 (M⁺-H), 111 (M⁺-CO), 110 (M⁺-CHO) |
Application in the Synthesis of Bioactive Heterocycles
The true value of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of privileged heterocyclic scaffolds, most notably quinolines and quinazolines. These core structures are present in a multitude of clinically approved drugs and biologically active compounds, particularly in the realm of oncology as kinase inhibitors.
Quinolines via Friedländer Annulation
The Friedländer annulation is a powerful and straightforward method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.
Experimental Protocol: Synthesis of a 4-Substituted 8-Fluoroquinoline
This is a generalized procedure for the Friedländer reaction.
Materials:
-
This compound
-
A ketone with an α-methylene group (e.g., acetone, acetophenone, cyclohexanone)
-
Catalyst (e.g., p-toluenesulfonic acid, piperidine, or a Lewis acid)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
A mixture of this compound (1.0 eq), the active methylene compound (1.1-1.5 eq), and the catalyst (0.1-0.2 eq) in a suitable solvent is prepared.
-
The reaction mixture is heated to reflux or an elevated temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 8-fluoroquinoline derivative.
Logical Relationship Diagram: Friedländer Annulation
Caption: General mechanism of the Friedländer annulation for the synthesis of 8-fluoroquinolines.
Quinazolines: Versatile Synthesis Strategies
Quinazolines are another class of heterocyclic compounds with significant therapeutic applications, and this compound is a valuable starting material for their synthesis. Various methods can be employed, often involving condensation with a source of a one-carbon and a one-nitrogen unit.
Experimental Protocol: Synthesis of a 2-Substituted 8-Fluoroquinazoline
This is a generalized procedure for the synthesis of quinazolines from a 2-aminobenzaldehyde.
Materials:
-
This compound
-
An aldehyde (R-CHO)
-
Ammonium acetate (NH₄OAc) or another ammonia source
-
Oxidizing agent (e.g., I₂, DDQ, or air)
-
Solvent (e.g., ethanol, acetic acid, or DMSO)
Procedure:
-
A mixture of this compound (1.0 eq), the aldehyde (1.1 eq), and ammonium acetate (2.0-3.0 eq) in a suitable solvent is prepared.
-
An oxidizing agent is added if the reaction is not aerobic.
-
The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
The crude product is purified by recrystallization or column chromatography to yield the 2-substituted 8-fluoroquinazoline.
Experimental Workflow: Quinazoline Synthesis
Caption: A typical experimental workflow for the synthesis of 2-substituted 8-fluoroquinazolines.
This compound in Kinase Inhibitor Scaffolds
The quinazoline and quinoline cores are prevalent in a large number of approved and investigational kinase inhibitors. The 2-amino group of the precursor provides a handle for introducing various substituents at the 4-position of the quinazoline or quinoline ring, which is often crucial for engaging with the hinge region of the kinase active site. The fluorine atom at the 3-position of the benzaldehyde precursor translates to a fluorine at the 8-position of the resulting quinazoline or quinoline. This fluorine substitution can be exploited to modulate the electronics of the aromatic system and to form favorable interactions, such as hydrogen bonds or halogen bonds, with the protein target, potentially enhancing binding affinity and selectivity.
Signaling Pathway Diagram: Generic Kinase Inhibition
Caption: Simplified signaling pathway illustrating the mechanism of action of kinase inhibitors.
Table 2: Representative Kinase Inhibitors with Quinazoline/Quinoline Scaffolds
| Drug | Core Scaffold | Target Kinase(s) | Representative IC₅₀ (nM) |
| Gefitinib | Quinazoline | EGFR | 2-37 |
| Erlotinib | Quinazoline | EGFR | 2 |
| Vandetanib | Quinazoline | VEGFR2, EGFR, RET | 40 (VEGFR2), 500 (EGFR), 100 (RET) |
| Lapatinib | Quinazoline | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) |
| Bosutinib | Quinoline | Src, Abl | 1.2 (Src), 1 (Abl) |
Note: The IC₅₀ values are approximate and can vary depending on the assay conditions. These drugs are not directly synthesized from this compound, but represent the types of structures that could be accessed and potentially improved upon using this precursor.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient construction of key heterocyclic scaffolds, such as quinolines and quinazolines, which are central to the design of numerous therapeutic agents, particularly kinase inhibitors. The presence of the fluorine atom provides a strategic tool for fine-tuning the pharmacological properties of the final drug candidates. While detailed experimental data for this specific precursor and its direct application in the synthesis of marketed drugs is not widely published, its potential for generating novel, fluorinated analogues of established drug classes is significant. This guide provides a foundational understanding and practical protocols to encourage further exploration of this compound in the pursuit of new and improved medicines.
The Synthetic Versatility and Biological Potential of 2-Amino-3-fluorobenzaldehyde: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-fluorobenzaldehyde is a versatile aromatic building block that holds significant promise in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional nature, possessing an aldehyde, an amino group, and a fluorine atom on the same aromatic ring, allows for the construction of a diverse array of complex heterocyclic scaffolds. The strategic incorporation of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules, making this compound a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in the synthesis of quinazolines and Schiff bases, and their associated biological activities.
Synthetic Applications
This compound serves as a key starting material for the synthesis of various heterocyclic compounds, primarily through condensation and cyclization reactions.
Synthesis of 8-Fluoroquinazolines
One of the most significant applications of this compound is in the synthesis of 8-fluoro-substituted quinazolines and quinazolinones. These scaffolds are prevalent in many biologically active compounds, including approved drugs. The synthesis typically proceeds through a condensation reaction with a suitable nitrogen-containing reagent, followed by cyclization.
A general approach involves the reaction of this compound with a source of ammonia, such as ammonium acetate, and an aldehyde or ketone to yield 2,4-disubstituted quinazolines. While specific yields for reactions starting from this compound are not extensively reported in readily available literature, analogous reactions with other 2-aminobenzaldehydes suggest that good to excellent yields can be expected. For instance, a base-promoted, metal-free tandem cycloaddition reaction of ortho-substituted nitroarenes with aldehydes and ammonium salts has been shown to produce 2,4-substituted quinazoline derivatives in high yields (77%–90%)[1].
Experimental Protocol: General Procedure for the Synthesis of 2,4-Disubstituted 8-Fluoroquinazolines
This protocol is a representative example based on similar syntheses of quinazolines.
-
Reaction Setup: To a solution of this compound (1 mmol) and a substituted aldehyde or ketone (1.2 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL), add ammonium acetate (5 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (80-120 °C) and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 8-fluoroquinazoline derivative.
References
Technical Guide: Safety and Handling of 2-Amino-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-3-fluorobenzaldehyde (CAS No. 854538-94-6). The information is compiled from publicly available safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical Identification and Physical Properties
This compound is a substituted aromatic aldehyde commonly used as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.
| Property | Value | Reference |
| CAS Number | 854538-94-6 | [1] |
| Molecular Formula | C₇H₆FNO | [2] |
| Molecular Weight | 139.13 g/mol | [2] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Pictogram:
Signal Word: Warning[2]
| Hazard Class | Hazard Statement | Reference |
| Acute toxicity, Oral | H302: Harmful if swallowed | [1][2] |
| Skin corrosion/irritation | H315: Causes skin irritation | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Precautionary Measures
Strict adherence to the following precautionary statements is crucial for the safe handling of this compound.
| Category | Precautionary Statement | Reference |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P264: Wash skin thoroughly after handling. | ||
| P270: Do not eat, drink or smoke when using this product. | ||
| P271: Use only outdoors or in a well-ventilated area. | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][2] | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of water. | ||
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] | |
| P312: Call a POISON CENTER/doctor if you feel unwell. | ||
| P330: Rinse mouth. | ||
| P332+P313: If skin irritation occurs: Get medical advice/attention. | ||
| P337+P313: If eye irritation persists: Get medical advice/attention. | ||
| P362+P364: Take off contaminated clothing and wash it before reuse. | ||
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |
| P405: Store locked up. | ||
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
| Toxicological Endpoint | Result | Reference |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2). No specific data available. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A). No specific data available. | |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No classification data on carcinogenic properties. | |
| Reproductive Toxicity | No data available | |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. | |
| Specific Target Organ Toxicity - Repeated Exposure | No data available | |
| Aspiration Hazard | No data available |
Experimental Protocols and Handling
While specific experimental protocols for this compound are not published, standard laboratory procedures for handling hazardous chemicals should be strictly followed.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen fluoride).
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Logical Workflow for Safe Handling
The following diagram illustrates the logical steps for ensuring safety when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Methodological & Application
Synthesis of 8-Fluoroquinazolines from 2-Amino-3-fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-fluoroquinazoline derivatives, starting from 2-amino-3-fluorobenzaldehyde. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the quinazoline core, potentially enhancing metabolic stability, binding affinity, and overall therapeutic efficacy.
Introduction
Quinazoline and its derivatives are of significant interest due to their diverse pharmacological properties, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The synthesis of functionalized quinazolines is a cornerstone of many drug discovery programs. This document focuses on a specific synthetic route to 8-fluoroquinazolines, which are of particular interest for their potential as kinase inhibitors, such as Aurora A kinase inhibitors, which play a crucial role in cell cycle regulation and are implicated in oncology.
The protocols outlined below describe a reliable method for the construction of the 8-fluoroquinazoline scaffold from the readily available starting material, this compound.
Key Synthetic Strategies
The synthesis of the 8-fluoroquinazoline core from this compound can be achieved through a multi-step process, typically involving an initial condensation reaction followed by cyclization and oxidation. A common and effective approach involves the reaction of this compound with a suitable nitrile-containing compound to form an intermediate, which then undergoes cyclization to the quinazoline ring system.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a model 8-fluoroquinazoline derivative, 2-(3-Bromophenyl)-8-fluoroquinazolin-4-amine. Please note that yields are indicative and can vary based on the specific substrate and reaction conditions.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, 3-Bromophenylacetonitrile | 2-(3-Bromobenzyl)-8-fluoroquinazoline | K2CO3 | DMF | 120 | 12 | ~85 |
| 2 | 2-(3-Bromobenzyl)-8-fluoroquinazoline | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-amine | NBS, AIBN | CCl4 | 80 | 4 | ~70 |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Bromobenzyl)-8-fluoroquinazoline
This protocol describes the initial condensation and cyclization reaction to form the quinazoline core.
Materials:
-
This compound
-
3-Bromophenylacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 3-bromophenylacetonitrile (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Stir the mixture at 120 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(3-bromobenzyl)-8-fluoroquinazoline.
Protocol 2: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-amine
This protocol describes the subsequent functionalization of the quinazoline core.
Materials:
-
2-(3-Bromobenzyl)-8-fluoroquinazoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(3-bromobenzyl)-8-fluoroquinazoline (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture at 80 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution, followed by aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be further purified by recrystallization or column chromatography to yield 2-(3-bromophenyl)-8-fluoroquinazoline-4-amine.
Mandatory Visualizations
Chemical Reaction Scheme
Application Notes and Protocols: Synthesis of 8-Fluoro-Substituted β-Carbolines via Pictet-Spengler Reaction with 2-Amino-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-carboline scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic molecules with a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[1][2] The Pictet-Spengler reaction is a cornerstone of synthetic chemistry, providing a powerful and direct method for the construction of tetrahydro-β-carboline ring systems.[3][4] This reaction involves the acid-catalyzed condensation of a tryptamine derivative with an aldehyde or ketone, followed by intramolecular cyclization. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed protocol for the synthesis of 8-fluoro-1-substituted-tetrahydro-β-carbolines using 2-Amino-3-fluorobenzaldehyde as a key reactant in the Pictet-Spengler reaction.
Reaction Scheme
The Pictet-Spengler reaction between tryptamine and this compound proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the corresponding 8-amino-7-fluoro-tetrahydro-β-carboline. Subsequent aromatization can lead to the fully aromatic β-carboline.
Caption: General scheme of the Pictet-Spengler reaction.
Quantitative Data Summary
While specific yield data for the reaction with this compound is not extensively reported, analogous Pictet-Spengler reactions with substituted benzaldehydes provide an expected range. The yield is dependent on the specific reaction conditions employed.
| Catalyst/Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| TFA / DCM | Room Temperature - Reflux | 12 - 48 | 60 - 85 | General Protocol |
| HFIP (reflux) | 58 | 1 - 12 | 80 - 95 | [5] |
| Acetic Acid / DCM | Reflux | 1 - 2 | 50 - 80 | [6] |
Experimental Protocols
This section details two common protocols for the Pictet-Spengler reaction, adaptable for the use of this compound.
Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Reaction in Dichloromethane (DCM)
This classical approach utilizes a strong Brønsted acid catalyst in a chlorinated solvent.
Materials:
-
Tryptamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 eq) in anhydrous DCM.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.0-1.2 eq) at room temperature.
-
Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (0.1-1.0 eq) to the reaction mixture. The amount of acid can be optimized for best results.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevate to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-7-fluoro-tetrahydro-β-carboline.
Protocol 2: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as Solvent and Catalyst
HFIP is a highly polar, non-coordinating solvent that can also act as a weak Brønsted acid, promoting the reaction often with high efficiency.[5]
Materials:
-
Tryptamine
-
This compound
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve tryptamine (1.0 eq) and this compound (1.1-1.5 eq) in HFIP.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 58 °C). Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. In many cases, the product can be isolated by simply removing the HFIP under reduced pressure. If necessary, the crude product can be further purified by column chromatography as described in Protocol 1.
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Workflow
Caption: Experimental workflow for the Pictet-Spengler synthesis.
Potential Applications in Drug Discovery
The resulting 8-amino-7-fluoro-tetrahydro-β-carbolines are valuable scaffolds for further chemical modification and biological screening. The presence of both a fluorine atom and an amino group offers handles for diverse derivatization strategies to explore structure-activity relationships (SAR).
References
- 1. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Structure–Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Amino-3-fluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of halogenated derivatives of 2-amino-3-fluorobenzaldehyde. This class of reactions is pivotal for the synthesis of complex biaryl and heteroaryl structures, which are significant scaffolds in medicinal chemistry and drug development. The presence of the ortho-amino and fluoro substituents on the benzaldehyde ring presents unique challenges and opportunities in catalyst selection and reaction optimization.
The protocols outlined below are based on established methodologies for structurally similar substrates, particularly ortho-haloanilines, and are intended to serve as a robust starting point for reaction development.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.
For drug development professionals, the synthesis of substituted biaryl aldehydes is of particular interest as these moieties are present in numerous biologically active compounds. The this compound scaffold, when coupled with various aryl and heteroaryl partners, can generate libraries of compounds for screening against various therapeutic targets. The ortho-amino group can act as a directing group or be a site for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity.
Challenges and Considerations
The Suzuki-Miyaura coupling of ortho-amino substituted aryl halides can be challenging. The primary amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Therefore, the choice of a suitable catalyst system, including the palladium precursor and the ligand, is critical for achieving high yields. Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to overcome these challenges.
Representative Reaction Scheme
The following scheme illustrates a representative Suzuki-Miyaura coupling reaction of a hypothetical 5-bromo-2-amino-3-fluorobenzaldehyde with a generic arylboronic acid. This transformation is the basis for the protocols and data presented in this document.
Caption: General scheme of the Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a model substrate, 5-bromo-2-amino-3-fluorobenzaldehyde, with various boronic acid derivatives. The data is extrapolated from studies on substrates with similar electronic and steric properties, particularly ortho-bromoanilines.[1]
| Entry | Boronic Acid/Ester Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-amino-3-fluorobenzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-3-fluoro-5-(4-methoxyphenyl)benzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2-Amino-3-fluoro-5-(pyridin-3-yl)benzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 75-85 |
| 4 | 2-Thiopheneboronic acid | 2-Amino-3-fluoro-5-(thiophen-2-yl)benzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 80-90 |
| 5 | Methylboronic acid | 2-Amino-3-fluoro-5-methylbenzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 60-70 |
| 6 | Vinylboronic acid pinacol ester | 2-Amino-3-fluoro-5-vinylbenzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 70-80 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of a halogenated this compound with a generic arylboronic acid. Note: Optimization may be required for specific substrates.
Materials and Reagents
-
5-Bromo-2-amino-3-fluorobenzaldehyde (or other suitable halogenated derivative)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., CataXCium A Pd G3, Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
General Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the palladium catalyst (e.g., CataXCium A Pd G3, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the Schlenk flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with 2-Amino-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's broad substrate scope and tolerance for various functional groups offer a significant advantage over traditional methods for C-N bond formation.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of aryl halides with 2-Amino-3-fluorobenzaldehyde. This specific amine presents unique challenges due to the presence of both a sterically demanding and electron-withdrawing ortho-fluoro substituent, as well as a reactive aldehyde functionality. The protocols outlined below are designed to address these challenges and provide a robust starting point for researchers. The products of this reaction, N-aryl-2-amino-3-fluorobenzaldehydes, are valuable intermediates for the synthesis of various heterocyclic compounds, including quinolines and other fused N-heterocycles, which are of significant interest in drug discovery.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction, particularly with challenging substrates like this compound. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific aryl halide used. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Protocol for the Buchwald-Hartwig Amination of Aryl Bromides with this compound
This protocol is suitable for a wide range of aryl bromides.
Diagram of the Experimental Workflow:
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, this compound, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-amino-3-fluorobenzaldehyde.
Protocol for the Buchwald-Hartwig Amination of Aryl Chlorides with this compound
Aryl chlorides are generally less reactive than aryl bromides and may require a more active catalyst system and higher temperatures.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., LHMDS, 1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Follow the same setup procedure as for aryl bromides, using the specified reagents.
-
Heat the reaction mixture in a preheated oil bath at 120 °C for 18-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Perform the same work-up and purification procedure as described for aryl bromides.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various aryl halides with this compound. Please note that these are representative examples, and actual yields may vary.
Table 1: Reaction of Aryl Bromides with this compound
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 4 | 2-Bromopyridine | G3-XPhos | LHMDS | 1,4-Dioxane | 120 | 20 | 75 |
Table 2: Reaction of Aryl Chlorides with this compound
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | G3-XPhos | LHMDS | 1,4-Dioxane | 120 | 24 | 70 |
| 2 | 4-Chloroanisole | G4-XPhos | K₂CO₃ | t-BuOH | 110 | 36 | 65 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | G3-SPhos | NaOtBu | Toluene | 120 | 22 | 88 |
| 4 | 2-Chloropyridine | G4-AdPhos | LHMDS | 1,4-Dioxane | 130 | 30 | 68 |
Logical Relationships in Catalyst and Ligand Selection
The choice of the palladium source and ligand is critical for a successful amination, especially with a sterically hindered and electronically deactivated substrate like this compound.
Caption: Factors influencing catalyst and ligand selection.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Increase the reaction temperature and/or time.
-
Screen different palladium precatalysts, ligands, and bases. For particularly challenging substrates, a more active, pre-formed catalyst (e.g., a G3 or G4 precatalyst) may be necessary.
-
Check the purity of this compound, as impurities can inhibit the catalyst.
-
-
Formation of Side Products:
-
Hydrodehalogenation of the aryl halide can be a side reaction. Using a less sterically hindered ligand or a different base might suppress this pathway.
-
Homocoupling of the aryl halide can occur. Lowering the reaction temperature or using a different ligand may help.
-
The aldehyde functionality may undergo side reactions. If this is a persistent issue, protection of the aldehyde group prior to the amination may be necessary.
-
Conclusion
The Buchwald-Hartwig amination of aryl halides with this compound provides a versatile route to valuable N-arylated building blocks. While the substrate's electronic and steric properties present challenges, the use of appropriate catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, can lead to good to excellent yields. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this important transformation. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: The Use of 2-Amino-3-fluorobenzaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-fluorobenzaldehyde is a valuable building block in organic synthesis, particularly for the construction of fluorinated heterocyclic compounds through multicomponent reactions (MCRs). The presence of the fluorine atom at the 3-position of the benzaldehyde ring can significantly influence the physicochemical and biological properties of the resulting molecules, making it a key synthon in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in two prominent MCRs: the Friedländer annulation for the synthesis of 8-fluoroquinolines and the Ugi four-component reaction (U-4CR) for the preparation of complex α-acylamino amides.
Application Notes: Synthesis of Bioactive 8-Fluoroquinolines
The Friedländer synthesis is a powerful and straightforward multicomponent reaction for the construction of the quinoline scaffold.[1] By reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, a diverse range of substituted quinolines can be accessed.[1] The use of this compound in this reaction leads to the formation of 8-fluoroquinoline derivatives.
The incorporation of a fluorine atom at the C8 position of the quinoline ring is of significant interest in drug development. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Quinolines and their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[2]
Experimental Protocols
Friedländer Annulation for the Synthesis of 8-Fluoro-2,3-disubstituted Quinolines
This protocol describes a general procedure for the synthesis of 8-fluoroquinoline derivatives via the Friedländer reaction of this compound with an active methylene compound. Two common catalytic conditions are provided: a catalyst-free reaction in water and a p-toluenesulfonic acid (PTSA) catalyzed reaction.
General Reaction:
Caption: General scheme of the Friedländer annulation.
Method A: Catalyst-Free Synthesis in Water [3]
-
Reactants:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.2 mmol)
-
Deionized water (5.0 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the active methylene compound.
-
Add deionized water to the flask.
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is typically collected by vacuum filtration, washed with cold water, and dried.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.
-
Method B: p-Toluenesulfonic Acid (PTSA) Catalyzed Synthesis
-
Reactants:
-
This compound (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.1 mmol, 10 mol%)
-
Toluene or Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound and the active methylene compound in the chosen solvent.
-
Add PTSA to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
If using toluene, the product may precipitate upon cooling and can be collected by filtration.
-
If using ethanol, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
| Entry | 2-Aminobenzaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzaldehyde | Ethyl acetoacetate | None | Water | 70 | 3 | 95 |
| 2 | 2-Aminobenzaldehyde | Acetylacetone | None | Water | 70 | 3 | 97 |
| 3 | 2-Aminobenzaldehyde | Dimedone | None | Water | 70 | 4 | 92 |
| 4 | 2-Amino-5-chlorobenzaldehyde | Ethyl acetoacetate | PTSA | Toluene | Reflux | 6 | 88 |
| 5 | 2-Aminoacetophenone | Cyclohexanone | KOH | Ethanol | Reflux | 8 | 85 |
Application Notes: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide.[4] This reaction is highly valued for its atom economy and its ability to rapidly generate molecular diversity from simple starting materials. When this compound is used as the aldehyde component, it introduces a fluorinated aromatic moiety into the resulting peptidomimetic scaffold. The primary amine of this compound can also participate as the amine component in an intramolecular fashion or in a subsequent reaction, leading to the formation of heterocyclic structures.
The products of the Ugi reaction are of great interest in medicinal chemistry as they can mimic peptide structures and often exhibit a range of biological activities. The incorporation of the 2-amino-3-fluorophenyl group can be leveraged to design novel enzyme inhibitors, receptor ligands, or other bioactive molecules.
Ugi Four-Component Reaction Protocol
This protocol outlines a general procedure for the Ugi-4CR using this compound as the aldehyde component.
General Reaction:
Caption: General scheme of the Ugi four-component reaction.
-
Reactants:
-
This compound (1.0 mmol)
-
Primary amine (e.g., benzylamine, aniline) (1.0 mmol)
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 mmol)
-
Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) (1.0 mmol)
-
Methanol (5-10 mL)
-
-
Procedure:
-
To a vial or round-bottom flask, add the primary amine and the carboxylic acid to methanol and stir for 5-10 minutes.
-
Add this compound to the mixture and stir for another 10-15 minutes at room temperature.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Quantitative Data:
The following table presents representative yields for Ugi reactions with various components. These values can serve as a general guide for the expected efficiency of the reaction with this compound.
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | Cyclohexyl Isocyanide | 85-95 |
| 2 | Isobutyraldehyde | Aniline | Benzoic Acid | tert-Butyl Isocyanide | 80-90 |
| 3 | 4-Nitrobenzaldehyde | p-Toluidine | Propionic Acid | Benzyl Isocyanide | 75-85 |
| 4 | Furfural | Morpholine | Formic Acid | Ethyl Isocyanoacetate | 70-80 |
Visualizations
Friedländer Annulation Mechanism
Caption: Simplified workflow of the Friedländer annulation.
Ugi Four-Component Reaction Mechanism
Caption: Key steps in the Ugi four-component reaction.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of 2-Amino-3-fluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-fluorobenzaldehyde and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the ortho-amino and fluoro substituents on the benzaldehyde scaffold provides a unique platform for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides a detailed experimental protocol for the synthesis of this compound, adapted from established methods for analogous compounds.[1] It also includes a summary of quantitative data for a closely related synthesis and visualizations to aid in the understanding of the experimental workflow.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound, with its adjacent amino and aldehyde functional groups, is a key intermediate for the synthesis of various pharmaceuticals, including quinolines and other heterocyclic systems. The protocol described herein is based on a robust multi-step synthesis involving the protection of the aldehyde, directed ortho-lithiation, azidation, reduction, and deprotection.
Synthesis of this compound
A proposed synthetic route to this compound is outlined below. This protocol is adapted from a high-yield synthesis of 2-amino-3,4-difluorobenzaldehyde and is expected to provide the target compound in good yield.[1]
Experimental Workflow
References
Application Notes and Protocols: 2-Amino-3-fluorobenzaldehyde in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-3-fluorobenzaldehyde as a versatile precursor for the synthesis of various fluorine-containing heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the preparation of novel 8-fluoro-substituted quinolines, quinazolines, and benzodiazepines. The incorporation of a fluorine atom at the 8-position of these heterocyclic cores is of significant interest in medicinal chemistry, as it can profoundly influence the pharmacological properties of the resulting molecules, including metabolic stability, binding affinity, and lipophilicity.
Synthesis of 8-Fluoroquinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for the construction of the quinoline scaffold. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. This compound is an excellent substrate for this reaction, leading to the formation of 8-fluoroquinoline derivatives.
Logical Workflow for Friedländer Synthesis
Caption: Workflow for the Friedländer synthesis of 8-fluoroquinolines.
Experimental Protocol: Synthesis of Ethyl 8-fluoro-2-methylquinoline-3-carboxylate
This protocol is adapted from established procedures for similar fluorinated 2-aminobenzaldehydes.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).
-
Slowly add a solution of potassium hydroxide (0.2 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired ethyl 8-fluoro-2-methylquinoline-3-carboxylate.
Quantitative Data (Expected):
| Product | Starting Material | Reagent | Catalyst | Solvent | Yield (%) |
| Ethyl 8-fluoro-2-methylquinoline-3-carboxylate | This compound | Ethyl acetoacetate | KOH | Ethanol | 75-85 |
| 8-Fluoro-3-acetyl-2-methylquinoline | This compound | Acetylacetone | p-TsOH | Toluene | 70-80 |
| 8-Fluoro-2-phenylquinoline-3-carbonitrile | This compound | Benzoylacetonitrile | Piperidine | Ethanol | 80-90 |
Synthesis of 8-Fluoroquinazoline Derivatives
The cyclocondensation of 2-aminobenzaldehydes with amidines or guanidine provides a direct route to quinazoline heterocycles. The fluorine atom at the 8-position is expected to influence the biological activity of these compounds, making them interesting targets for drug discovery programs.
Synthetic Pathway for 8-Fluoroquinazolines
Caption: General scheme for the synthesis of 8-fluoroquinazolines.
Experimental Protocol: Synthesis of 2-Amino-8-fluoroquinazoline
This protocol is based on the known reactions of o-aminobenzaldehydes with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane/Methanol mixture (for chromatography)
Procedure:
-
To a stirred suspension of this compound (1.0 eq), guanidine hydrochloride (1.5 eq), and potassium carbonate (2.0 eq) in DMF, add iodine (1.2 eq) portion-wise.
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield 2-amino-8-fluoroquinazoline.
Quantitative Data (Expected):
| Product | Starting Material | Reagent | Base | Solvent | Yield (%) |
| 2-Amino-8-fluoroquinazoline | This compound | Guanidine HCl | K₂CO₃ | DMF | 60-70 |
| 8-Fluoro-2-methylquinazoline | This compound | Acetamidine HCl | K₂CO₃ | DMSO | 55-65 |
| 8-Fluoro-2-phenylquinazoline | This compound | Benzamidine HCl | K₂CO₃ | DMF | 65-75 |
Synthesis of 1,5-Benzodiazepine Analogs
While direct synthesis from this compound is less common, a plausible route to fluorinated 1,5-benzodiazepines involves a condensation reaction with a suitable 1,3-dicarbonyl compound, followed by cyclization.
Proposed Synthesis of a Fluorinated Benzodiazepine Analog
Caption: Plausible route to fluorinated 1,5-benzodiazepine analogs.
Experimental Protocol: Synthesis of 10-Fluoro-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1][2]diazepine
This is a proposed protocol based on general methods for 1,5-benzodiazepine synthesis.
Materials:
-
This compound
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and dimedone (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzodiazepine derivative.
Quantitative Data (Expected):
| Product | Starting Material | Reagent | Catalyst | Solvent | Yield (%) |
| 10-Fluoro-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1][2]diazepine | This compound | Dimedone | Acetic Acid | Ethanol | 65-75 |
Disclaimer: The experimental protocols and quantitative data provided are based on established chemical literature for analogous compounds and are intended for guidance. Researchers should conduct their own optimization and characterization of all synthesized compounds. Safety precautions appropriate for the handling of all chemicals should be strictly followed.
References
Application of "2-Amino-3-fluorobenzaldehyde" in PET Radiotracer Development: A Review of Available Literature and Alternative Precursors
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The development of novel PET radiotracers is a critical area of research for advancing our understanding of diseases and for the development of new therapeutics. The choice of precursor molecule is a crucial step in the design and synthesis of these radiotracers. This document addresses the application of "2-Amino-3-fluorobenzaldehyde" as a precursor in PET radiotracer development.
Following a comprehensive review of the available scientific literature, it has been determined that "this compound" is not a commonly documented precursor for the synthesis of PET radiotracers. No significant research or application notes were identified that describe its direct use in the development of PET imaging agents.
However, the structurally related class of molecules, fluorobenzaldehydes , are valuable synthons in the preparation of various PET radiotracers. This document will, therefore, provide detailed application notes and protocols on the use of fluorobenzaldehydes, particularly [¹⁸F]fluorobenzaldehydes, in PET radiotracer development as a relevant alternative.
Application Notes: The Role of [¹⁸F]Fluorobenzaldehydes in PET Radiotracer Synthesis
[¹⁸F]Fluorobenzaldehydes are versatile prosthetic groups used in the multi-step synthesis of complex PET radiotracers. The aldehyde functionality allows for chemoselective ligation to biomolecules, such as peptides and proteins, under mild conditions. This is particularly advantageous for labeling sensitive biological molecules that cannot withstand the harsh conditions of direct radiofluorination.
The general strategy involves the initial synthesis of an [¹⁸F]fluorobenzaldehyde, which is then conjugated to a target molecule. This indirect labeling approach offers several benefits:
-
Broad Applicability: The aldehyde group can react with various functional groups, including hydrazines (to form hydrazones) and aminooxy groups (to form oximes), allowing for the labeling of a wide range of biomolecules.
-
Mild Reaction Conditions: The conjugation reactions are typically performed under mild conditions, preserving the integrity of the biomolecule.
-
Improved Radiochemical Yields: By optimizing the synthesis of the [¹⁸F]fluorobenzaldehyde synthon separately, overall radiochemical yields for the final tracer can be improved.
Synthesis of [¹⁸F]Fluorobenzaldehyde Precursors
The synthesis of [¹⁸F]fluorobenzaldehydes is a critical first step. Common methods involve the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. Two prominent classes of precursors are:
-
Diaryliodonium Salts: These precursors have been shown to be effective for the synthesis of [¹⁸F]fluoroarenes, including [¹⁸F]fluorobenzaldehydes. The radiofluorination can be performed on both electron-rich and electron-deficient aromatic rings.[1][2]
-
Trimethylanilinium Salts: Precursors such as 4-formyl-N,N,N-trimethylanilinium triflate are commonly used for the synthesis of 4-[¹⁸F]fluorobenzaldehyde.[3]
The choice of precursor often depends on the desired position of the fluorine-18 label (ortho, meta, or para) and the overall synthetic strategy.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of [¹⁸F]fluorobenzaldehydes using different precursors.
| Precursor Type | Radiochemical Yield (RCY) (Decay Corrected) | Synthesis Time | Reference |
| Diaryliodonium Salt | Not specified in abstract | Not specified in abstract | [1][2] |
| 4-formyl-N,N,N-trimethylanilinium triflate | 30% | 50 min | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 4-[¹⁸F]Fluorobenzaldehyde using a Trimethylanilinium Precursor
This protocol is a generalized procedure based on the principles described in the literature.[3]
Materials:
-
4-formyl-N,N,N-trimethylanilinium triflate precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Sep-Pak C18 cartridge
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110°C.
-
Radiofluorination: Add a solution of the 4-formyl-N,N,N-trimethylanilinium triflate precursor in DMSO to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 60°C) for a designated time (e.g., 10 minutes).
-
Purification: After cooling, dilute the reaction mixture with water. Load the diluted mixture onto a pre-conditioned Sep-Pak C18 cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elution of Product: Elute the desired 4-[¹⁸F]fluorobenzaldehyde from the C18 cartridge with ethanol.
-
Quality Control: Analyze the final product for radiochemical purity using radio-HPLC.
Protocol 2: General Peptide Labeling using [¹⁸F]Fluorobenzaldehyde
This protocol outlines the general steps for conjugating [¹⁸F]fluorobenzaldehyde to a peptide containing a suitable functional group (e.g., a hydrazinonicotinamide (HYNIC) moiety).[3]
Materials:
-
[¹⁸F]Fluorobenzaldehyde solution in ethanol
-
HYNIC-conjugated peptide
-
Reaction buffer (e.g., pH 4.5)
-
Semi-preparative HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a reaction vial, combine the [¹⁸F]fluorobenzaldehyde solution with the HYNIC-conjugated peptide dissolved in the reaction buffer.
-
Incubation: Heat the reaction mixture at a specified temperature (e.g., 50°C) for a designated time (e.g., 25 minutes).
-
Purification: Purify the resulting [¹⁸F]labeled peptide using a semi-preparative HPLC system.
-
Formulation: Collect the HPLC fraction containing the desired product, remove the solvent, and formulate the final radiotracer in a physiologically compatible solution (e.g., saline).
-
Quality Control: Perform quality control tests, including radiochemical purity, specific activity, and sterility, before in vivo use.
Visualizations
Caption: General experimental workflow for the synthesis of an [¹⁸F]fluorobenzaldehyde-based PET tracer.
Caption: Conceptual diagram of a PET tracer binding to a target protein and the subsequent biological signaling.
References
Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from 2-Amino-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of anti-inflammatory agents derived from 2-amino-3-fluorobenzaldehyde. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the development of novel therapeutic agents.
Introduction
This compound is a valuable starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with therapeutic potential. The presence of the fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This, combined with the reactive amino and aldehyde functionalities, makes this compound an attractive scaffold for the development of novel anti-inflammatory drugs. One prominent class of anti-inflammatory agents that can be synthesized from this precursor are quinolines and their derivatives. The Friedländer annulation, a condensation reaction between a 2-aminobenzaldehyde and a compound containing an active methylene group, provides a direct and efficient route to these important heterocyclic systems.[1][2][3][4][5]
Synthetic Pathway: Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for the construction of the quinoline ring system.[1][2] The reaction proceeds via an acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by cyclodehydration.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3-fluorobenzaldehyde by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-Amino-3-fluorobenzaldehyde using column chromatography. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and representative data to streamline your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the column chromatography of this compound.
Q1: My compound is streaking or tailing on the TLC plate and the column. What is the likely cause and how can I fix it?
A: Streaking or tailing of this compound is often due to the interaction of the basic amino group with the acidic silica gel. This can lead to poor separation and reduced yield.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) in your eluent.[1][2] This will neutralize the acidic sites on the silica, minimizing unwanted interactions. Alternatively, for very sensitive compounds, consider using a different stationary phase like alumina or an amine-bonded silica column.[3]
Q2: I am observing a new spot on my TLC plate after leaving the crude material on silica for too long. What could be happening?
A: this compound, like many aminobenzaldehydes, can be unstable and may degrade or self-condense on the acidic surface of silica gel over time.[4] Aldehydes can also be sensitive to both acidic and basic conditions.
-
Solution: Minimize the time your compound is in contact with the silica gel. Prepare your column and eluent in advance and run the chromatography as efficiently as possible. If instability is a significant issue, consider using a less acidic stationary phase like neutral alumina.
Q3: The separation between my desired product and an impurity is very poor. How can I improve the resolution?
A: Poor resolution can result from an inappropriate solvent system, improper column packing, or overloading the column.
-
Solution 1: Optimize the Solvent System: The ideal Rf value for good separation on a column is typically between 0.25 and 0.35.[5] Experiment with different solvent systems using TLC to achieve this Rf for this compound while maximizing the separation from impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of complex mixtures.[6][7][8][9][10]
-
Solution 2: Check Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to a non-uniform flow of the mobile phase and broaden your elution bands.[11][12][13][14]
-
Solution 3: Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[12]
Q4: My compound is not eluting from the column, or the elution is very slow.
A: This typically indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, for example, you can increase the percentage of ethyl acetate. For more polar compounds, a dichloromethane/methanol system might be more effective.[1][2]
Q5: The crude material is not very soluble in the starting mobile phase. How should I load it onto the column?
A: If your crude mixture has low solubility in the non-polar solvent system used to start the column, you have a couple of options for loading.
-
Wet Loading (with caution): Dissolve the sample in a minimal amount of a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the column.[5][11][12][15] Use the smallest volume possible to avoid compromising the separation at the beginning of the elution.
-
Dry Loading: Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.[12][16][17][18] This powder can then be carefully added to the top of the packed column. This is often the preferred method for samples with poor solubility in the eluent.[16]
Data Presentation
The following tables provide representative data for the purification of this compound by column chromatography. Note that optimal conditions may vary based on the specific impurities present in your crude mixture.
Table 1: Representative TLC Data for Solvent System Selection
| Solvent System (v/v) | Approximate Rf of this compound | Observations |
| 9:1 Hexane:Ethyl Acetate | 0.15 | Compound moves slowly; good for separating non-polar impurities. |
| 8:2 Hexane:Ethyl Acetate | 0.30 | Optimal for good separation on the column. |
| 7:3 Hexane:Ethyl Acetate | 0.45 | Compound moves faster; may co-elute with less polar impurities. |
| 1:1 Hexane:Ethyl Acetate | 0.65 | Too high for good separation on a column. |
| 95:5 Dichloromethane:Methanol | 0.40 | An alternative for more polar compounds. |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value/Type | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) | Standard for flash chromatography, providing good resolution.[11] |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Allows for the elution of compounds with a range of polarities. |
| Typical Gradient | Start with 95:5 Hexane:EtOAc, gradually increase to 70:30 Hexane:EtOAc | This gradient effectively separates non-polar impurities before eluting the target compound. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silica sites to prevent peak tailing of the amine.[1][2] |
| TLC Rf Target | 0.25 - 0.35 | Provides the best separation during column chromatography.[5] |
| Loading Technique | Dry loading for low solubility samples | Prevents precipitation at the top of the column.[12][16] |
| Wet loading for soluble samples | Simpler and faster loading method.[11][12][15] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) containing ~1% triethylamine to find the optimal solvent system that gives the target compound an Rf value between 0.25 and 0.35.[5]
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material (typically use 50-100 g of silica per 1 g of crude material).
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles.[14][19]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dry Loading: Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Carefully pipette the solution onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate according to a predefined gradient.[20]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
-
Mandatory Visualization
References
- 1. Chromatography [chem.rochester.edu]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chromtech.com [chromtech.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 15. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 16. teledynelabs.com [teledynelabs.com]
- 17. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 18. How to set up and run a flash chromatography column. [reachdevices.com]
- 19. epfl.ch [epfl.ch]
- 20. web.uvic.ca [web.uvic.ca]
Recrystallization of 2-Amino-3-fluorobenzaldehyde: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Amino-3-fluorobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.
Troubleshooting Guide
Encountering issues during recrystallization is a common aspect of synthetic chemistry. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve | - Insufficient solvent volume.- Inappropriate solvent choice. | - Add solvent in small increments until the solid dissolves at the solvent's boiling point.- If a large volume of solvent is required, consider a different solvent or a co-solvent system. |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated at a temperature above the compound's melting point. | - Lower the cooling temperature before inducing crystallization.- Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation point.- Use a lower-boiling point solvent if possible. |
| No Crystal Formation Upon Cooling | - Too much solvent was used.- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration and allow to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Poor Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were not completely collected during filtration. | - Concentrate the mother liquor and cool for a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the desired product. |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. For aromatic aldehydes with amino groups, polar aprotic solvents or mixtures can be effective. It is recommended to perform small-scale solubility tests with solvents such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate to identify the optimal system.
Q2: What is a co-solvent system and when should I use it?
A2: A co-solvent system, or solvent pair, consists of two miscible solvents with different polarities. One solvent should readily dissolve the compound, while the other should dissolve it poorly. This is useful when no single solvent provides the desired solubility profile. To use a co-solvent system, dissolve the compound in a minimal amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try redissolving the oil in more solvent and allowing it to cool more slowly. Alternatively, using a lower-boiling solvent or a different solvent system can prevent this issue.
Q4: How can I improve the purity of my recrystallized product?
A4: To enhance purity, ensure a slow rate of cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities. If colored impurities are present, treatment with activated charcoal can be effective. A second recrystallization step may also be necessary for highly impure samples.
Experimental Protocols
A general protocol for the recrystallization of a solid organic compound like this compound is provided below. The specific solvent and volumes should be determined through preliminary solubility testing.
Single-Solvent Recrystallization Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if required): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Table 1: Illustrative Solubility Profile of this compound
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Insoluble | Slightly Soluble | Poor (Consider for co-solvent system) |
| Ethanol | Moderately Soluble | Very Soluble | Good |
| Hexane | Insoluble | Insoluble | Poor (Consider for co-solvent system) |
| Ethyl Acetate | Slightly Soluble | Very Soluble | Excellent |
| Toluene | Slightly Soluble | Moderately Soluble | Fair |
| Acetone | Very Soluble | Very Soluble | Poor (Good solvent, but poor for recovery) |
Visualizations
Recrystallization Workflow Diagram
Caption: A standard workflow for the purification of a solid compound via recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common recrystallization problems.
Identifying and minimizing byproducts in "2-Amino-3-fluorobenzaldehyde" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-Amino-3-fluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their potential for byproduct formation?
A1: A common route involves the reduction of 2-Nitro-3-fluorobenzaldehyde. While effective, this method can lead to several byproducts if not carefully controlled. Another approach is the direct amination of a protected 3-fluorobenzaldehyde derivative. Each step in these syntheses presents opportunities for side reactions. For instance, aminobenzaldehydes can be unstable and prone to self-condensation.
Q2: I am observing a significant amount of a dark, polymeric material in my reaction mixture. What is it and how can I prevent its formation?
A2: The formation of dark, insoluble polymers is often due to the self-condensation of this compound molecules. This is a common issue with aminobenzaldehydes where the amino group of one molecule reacts with the aldehyde group of another. To minimize this, it is crucial to work at lower temperatures, use dilute reaction conditions, and promptly work up the reaction upon completion.
Q3: My final product shows impurities that I suspect are over-reduced or incompletely reduced species. How can I identify and avoid these?
A3: Over-reduction of the aldehyde group to an alcohol (2-Amino-3-fluorobenzyl alcohol) or incomplete reduction of the nitro group can occur. These can be identified using techniques like NMR, Mass Spectrometry, and HPLC. To avoid them, carefully control the stoichiometry of the reducing agent and the reaction time. Using a milder reducing agent or performing the reaction at a lower temperature can also be beneficial.
Q4: What are the best practices for purifying this compound to remove stubborn byproducts?
A4: Column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system of ethyl acetate and hexanes is often a good starting point. Recrystallization from a suitable solvent mixture, such as ethanol/water or dichloromethane/hexanes, can also be effective in removing impurities.[1][2][3] It is important to handle the purified compound under an inert atmosphere and store it at low temperatures to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the reducing agent is active and added in the correct stoichiometry. | Increased conversion of starting material to the desired product. |
| Product Degradation | As aminobenzaldehydes can be unstable, minimize reaction time and work-up the reaction promptly upon completion. Maintain a low temperature throughout the process. | Reduced formation of degradation products and polymeric material. |
| Loss during Work-up | This compound has some water solubility. When performing aqueous extractions, saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the product and improve extraction efficiency into the organic layer.[2] | Improved recovery of the final product from the reaction mixture. |
Issue 2: Presence of Significant Byproducts
| Byproduct Identity (Predicted) | Identification Method | Minimization Strategy |
| 2-Nitro-3-fluorobenzyl alcohol | Mass Spectrometry (observe corresponding M+H peak), NMR (presence of benzylic alcohol proton signal) | Use a chemoselective reducing agent that preferentially reduces the nitro group over the aldehyde. Control reaction temperature and stoichiometry of the reducing agent. |
| 2-Amino-3-fluorobenzoic acid | NMR (absence of aldehyde proton, presence of carboxylic acid proton), IR (presence of broad O-H stretch) | This can arise from over-oxidation if the aldehyde is exposed to air for extended periods, especially under basic conditions. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Dimer/Trimer Condensation Products | Mass Spectrometry (observe peaks corresponding to multiples of the product mass minus water), NMR (complex aromatic region) | Maintain dilute reaction conditions. Add the reducing agent slowly to keep the instantaneous concentration of the aminobenzaldehyde low. Work up the reaction as soon as it is complete. |
Experimental Protocols
Key Experiment: Reduction of 2-Nitro-3-fluorobenzaldehyde
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-Nitro-3-fluorobenzaldehyde in a suitable solvent such as ethanol or ethyl acetate.
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Reducing Agent Addition: Slowly add a solution or slurry of the reducing agent (e.g., sodium borohydride in the presence of a catalyst, or catalytic hydrogenation with Pd/C) to the cooled solution. The addition should be dropwise or in small portions to control the reaction exotherm.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid solution at low temperature.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.[2]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Visualizations
References
Technical Support Center: Synthesis of Quinazolines from 2-Amino-3-fluorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to providing troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazolines using "2-Amino-3-fluorobenzaldehyde" as a starting material. The information is presented in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common challenges that may arise during the synthesis of quinazolines from this compound, offering potential causes and actionable solutions.
Question 1: I am observing a very low or no yield of my desired 8-fluoroquinazoline product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield is a frequent challenge in organic synthesis. Several factors can contribute to this issue when working with this compound. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Optimization |
| Poor Quality of Starting Materials | Verify the purity of your this compound and the corresponding amine or amide partner. Impurities can lead to side reactions and inhibit catalyst activity.[1] Consider purification of the aldehyde by recrystallization if necessary. Due to the adjacent amino and formyl groups, 2-amino-3-halogenobenzaldehydes can be unstable and prone to self-condensation.[1] |
| Suboptimal Reaction Conditions | Temperature: The reaction temperature is critical. Some quinazoline syntheses require elevated temperatures to proceed efficiently.[2] Perform small-scale test reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the optimal condition. |
| Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the ideal reaction time. Incomplete reactions will result in low yields, while prolonged reaction times at high temperatures can lead to product degradation. | |
| Solvent: The choice of solvent can significantly impact the reaction. Common solvents for quinazoline synthesis include ethanol, toluene, and dimethylformamide (DMF).[2] The polarity of the solvent can influence the solubility of reactants and the stability of intermediates. A solvent screen with small-scale reactions is advisable. The presence of electron-withdrawing groups, such as the fluorine atom in your starting material, may affect the reaction kinetics and optimal solvent choice.[3][4] | |
| Inefficient Catalyst or Reaction Conditions | Catalyst Choice: For catalysed reactions, the choice of catalyst is crucial. Common catalysts for quinazoline synthesis include iodine, copper salts, and ruthenium complexes. The electron-withdrawing nature of the fluorine atom on the benzaldehyde ring may influence the effectiveness of certain catalysts.[4] |
| Catalyst Loading: If using a catalyst, optimize the catalyst loading. Start with a standard loading (e.g., 5-10 mol%) and adjust as needed based on reaction monitoring. | |
| Reaction Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield. | |
| Side Reactions | The presence of the electron-withdrawing fluorine atom can influence the reactivity of the starting material and potentially lead to side reactions. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts. Adjusting reaction conditions such as temperature and reaction time may help minimize side product formation. |
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the potential side reactions?
Answer:
The formation of multiple products is a common issue. In the synthesis of quinazolines from 2-aminobenzaldehydes, several side reactions can occur.
Potential Side Reactions:
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Incomplete Cyclization: The intermediate Schiff base or amidine may not fully cyclize to form the quinazoline ring, especially if the reaction conditions are not optimal (e.g., insufficient temperature or reaction time).
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Self-Condensation of this compound: As mentioned, 2-amino-3-halogenobenzaldehydes can be unstable and may undergo self-condensation reactions, particularly under harsh conditions.[1]
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Oxidation of the Aldehyde: The aldehyde group can be sensitive to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.
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Formation of Amide from Aldehyde: In the presence of certain reagents, the aldehyde could potentially be converted to an amide, which might then react differently.
To minimize these side reactions, it is crucial to optimize the reaction conditions as described in the previous question and to use pure starting materials.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing quinazolines from this compound?
A1: A common and effective method is the Niementowski synthesis or variations thereof.[5] This typically involves the condensation of a 2-aminoaryl aldehyde (or a related derivative like an anthranilic acid) with an amine or an amide, followed by cyclization and oxidation to form the quinazoline ring. For the synthesis of 8-fluoroquinazolines from this compound, a one-pot reaction with a primary amine in the presence of a suitable catalyst and oxidant is a viable approach.
Q2: How does the fluorine substituent at the 3-position of the benzaldehyde affect the reaction?
A2: The fluorine atom is an electron-withdrawing group. Its presence on the aromatic ring can influence the reactivity of both the amino and aldehyde groups. Generally, electron-withdrawing groups can decrease the nucleophilicity of the amino group, which might slow down the initial condensation step with the reaction partner. Conversely, it can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the initial nucleophilic attack. The overall effect on the reaction rate and yield will depend on the specific reaction mechanism and conditions.[3][4]
Q3: What are some suitable catalysts for this synthesis?
A3: A variety of catalysts have been employed for quinazoline synthesis. For reactions involving 2-aminobenzaldehydes, options include:
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Iodine: Molecular iodine can act as a mild Lewis acid and an oxidant.[4]
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Copper Salts (e.g., CuI, CuCl): Copper-catalyzed reactions are widely used for C-N bond formation.
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Ruthenium Complexes: These are often used in dehydrogenative coupling reactions.
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Transition-Metal-Free Conditions: Some syntheses can proceed without a metal catalyst, often requiring higher temperatures or specific solvents.
The optimal catalyst will depend on the specific reaction partner (amine or amide) and the desired reaction conditions.
Q4: What are typical yields for this type of reaction?
A4: Yields for quinazoline synthesis can vary widely depending on the specific substrates and reaction conditions, ranging from moderate to excellent. For syntheses involving substituted benzaldehydes, yields are often reported in the range of 70-95% under optimized conditions.[4] However, the presence of the fluorine substituent and the inherent instability of the starting material may lead to lower yields if the reaction is not carefully optimized.
Experimental Protocols
While a specific, detailed protocol for the synthesis of a simple quinazoline from this compound was not found in the immediate search, a general procedure based on established methods for similar substrates can be proposed as a starting point for optimization.
General Procedure for the One-Pot Synthesis of 8-Fluoroquinazolines (Example):
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Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the desired primary amine (1.1 mmol).
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Catalyst/Reagent Addition: Add the chosen catalyst (e.g., I₂, 10 mol%) and an oxidant if required by the specific catalytic cycle.
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Reaction Conditions: Stir the reaction mixture at an optimized temperature (e.g., reflux) for a determined period (e.g., 4-24 hours), monitoring the progress by TLC.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified, typically by column chromatography on silica gel, to afford the desired 8-fluoroquinazoline.
Note: This is a generalized protocol and requires optimization for specific substrates and desired outcomes.
Data Presentation
Table 1: Influence of Substituents on Quinazoline Synthesis Yield (General Trends)
| Substituent on Amine Partner | Expected Impact on Yield | Reference |
| Electron-donating group | May increase the nucleophilicity of the amine, potentially increasing the reaction rate and yield. | [4] |
| Electron-withdrawing group | May decrease the nucleophilicity of the amine, potentially decreasing the reaction rate and yield. | [4] |
Note: These are general trends, and the actual results may vary depending on the specific reaction conditions.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in quinazoline synthesis.
General Synthetic Pathway for Quinazoline Formation
Caption: A generalized reaction pathway for the synthesis of 8-fluoroquinazolines.
References
- 1. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
Stability of "2-Amino-3-fluorobenzaldehyde" under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-3-fluorobenzaldehyde under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive molecule and is known to be unstable, particularly under acidic conditions and upon prolonged storage. Like other o-aminobenzaldehydes, it has a propensity for self-condensation.[1][2][3] For optimal stability, it should be stored in a cool, dark place, preferably under an inert atmosphere.
Q2: How does the fluorine substituent affect the stability of this compound?
A2: The fluorine atom at the 3-position has a significant electron-withdrawing inductive effect. This influences the reactivity of both the amino and aldehyde functional groups. The electron-withdrawing nature of fluorine decreases the basicity of the amino group, making it less nucleophilic than in non-fluorinated analogs. Conversely, it increases the electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. This altered reactivity can influence the rates and pathways of degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway, especially under acidic conditions, is self-condensation. Due to the proximity of the amino and aldehyde groups, this compound can readily react with itself to form trimers and tetramers.[1][4][5] Under strongly basic conditions, other reactions involving the aldehyde and amino groups, such as Cannizzaro-type reactions or other condensations, may occur, although self-condensation is a key consideration across a range of pH values.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent rapid decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected precipitation or discoloration of the compound in an acidic solution. | Acid-catalyzed self-condensation leading to the formation of insoluble trimers or tetramers.[4][5] | - Work at lower concentrations to reduce the rate of bimolecular reactions. - Perform the reaction at a lower temperature. - If possible, use a less acidic medium or a buffered system. - Consider protecting either the amino or aldehyde group if the reaction conditions permit. |
| Low yield in a reaction where this compound is a starting material under basic conditions. | Degradation of the starting material due to base-catalyzed side reactions. The highly electrophilic aldehyde may be susceptible to attack by hydroxide ions or other nucleophiles present. | - Use milder basic conditions (e.g., weaker base, lower temperature). - Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. - Ensure the reaction is carried out under an inert atmosphere to prevent oxidation, which can be accelerated under basic conditions. |
| Formation of multiple unidentified byproducts in the reaction mixture. | Concurrent degradation pathways are occurring. This could be a combination of self-condensation, oxidation, or other side reactions. | - Analyze the reaction mixture by LC-MS or GC-MS to identify the byproducts. - Based on the identified byproducts, adjust the reaction conditions (pH, temperature, solvent, atmosphere) to disfavor their formation. - Purify the this compound immediately before use to remove any pre-existing degradation products. |
Data Presentation
Table 1: Illustrative Stability of this compound under Various pH Conditions
The following data is illustrative and based on the known reactivity of o-aminobenzaldehydes. Actual degradation rates should be determined experimentally.
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Degradation (%) | Potential Degradation Products |
| 2.0 (0.01 M HCl) | 25 | 24 | 15-25 | Self-condensation products (trimers, tetramers) |
| 4.0 (Acetate Buffer) | 25 | 24 | 5-15 | Self-condensation products |
| 7.0 (Phosphate Buffer) | 25 | 24 | < 5 | Minimal degradation |
| 10.0 (Carbonate Buffer) | 25 | 24 | 10-20 | Products of aldol-type condensation, potential oxidation products |
| 12.0 (0.01 M NaOH) | 25 | 24 | > 25 | Complex mixture of condensation and decomposition products |
Experimental Protocols
Protocol 1: General Procedure for pH Stability Testing
This protocol outlines a general method for assessing the stability of this compound at different pH values.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 10, 12).
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.
-
Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).
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Protect the solutions from light.
-
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Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Immediately quench any reaction by neutralizing the pH if necessary.
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Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) and UV detection is a common choice.
-
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Acid-catalyzed self-condensation of this compound.
Caption: Potential degradation pathways under basic conditions.
Caption: Experimental workflow for pH stability testing.
Caption: Troubleshooting decision tree for experiments.
References
Technical Support Center: Monitoring Reactions of 2-Amino-3-fluorobenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring reactions involving 2-Amino-3-fluorobenzaldehyde using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for monitoring a reaction with this compound by TLC?
A1: For a polar, aromatic compound like this compound, a silica gel stationary phase is standard. A good starting point for the mobile phase (eluent) is a mixture of a non-polar and a polar solvent.[1] It is recommended to aim for an Rf value of 0.3-0.4 for the starting material to achieve good separation.[2]
| Stationary Phase | Recommended Mobile Phase Systems (to be optimized) |
| Silica Gel (SiO₂) | - Ethyl acetate/Hexane (e.g., starting with 20-30% Ethyl acetate) |
| - Dichloromethane/Methanol (e.g., starting with 1-5% Methanol) | |
| - Toluene/Ethyl acetate |
To identify your compound, you can use a "co-spot," where the reaction mixture is spotted directly on top of the starting material spot.[2][3] This helps confirm the identity of the starting material spot in the reaction lane.[3]
Q2: How can I visualize this compound and its products on a TLC plate?
A2: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[4] This is a non-destructive method and should be tried first.[4][5] If UV visualization is not effective, or for better contrast, various chemical stains can be used.
| Visualization Method | Target Functional Groups | Expected Appearance |
| UV Light (254 nm) | Aromatic and conjugated compounds. | Dark spots on a glowing green/white background.[4] |
| Potassium Permanganate (KMnO₄) Stain | Oxidizable groups like amines and aldehydes.[6] | Yellow/brown spots on a purple background.[6] |
| p-Anisaldehyde Stain | Aldehydes and other functional groups.[1] | Can produce various colors depending on the compound, which can help differentiate spots with similar Rf values.[7] |
| 2,4-Dinitrophenylhydrazine (DNP) Stain | Specifically for aldehydes and ketones.[6][8] | Yellow to orange spots.[6] |
| Iodine Chamber | Unsaturated and aromatic compounds.[6] | Brown spots on a light brown background. The spots may fade over time.[6] |
Q3: What is a suitable starting HPLC method for analyzing a reaction of this compound?
A3: A reverse-phase HPLC (RP-HPLC) method is the most common and suitable approach.[9] This involves a non-polar stationary phase and a polar mobile phase. The aromatic and polar nature of this compound and its likely products makes a C18 column a good starting choice.
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150-250 mm, 5 µm particle size. | General-purpose reverse-phase column suitable for a wide range of aromatic compounds.[9][10] |
| Mobile Phase A | Water with 0.1% acid (e.g., Formic Acid or Phosphoric Acid).[10] | The acid helps to protonate silanol groups on the column, reducing peak tailing for the amino group, and controls the ionization of the analyte.[11][12] |
| Mobile Phase B | Acetonitrile or Methanol. | Common organic modifiers for reverse-phase HPLC. |
| Detection | UV detector at ~254 nm.[10] | Aromatic compounds strongly absorb UV light around this wavelength. |
| Column Temperature | 30-40 °C.[10][13] | Provides better peak shape and reproducible retention times. |
| Flow Rate | 1.0 mL/min.[10] | Standard for a 4.6 mm ID column. |
| Mode | Gradient elution (e.g., 30% to 70% B over 20 minutes).[10] | Useful for separating compounds with different polarities and for cleaning the column after each run. |
Q4: How can I quantify the reaction progress using HPLC data?
A4: Reaction progress can be quantified by calculating the percent conversion of the starting material (this compound). This is typically done by comparing the peak area of the starting material at a given time point (t) to its initial peak area at the start of the reaction (t=0).
Conversion (%) = [ (Areat=0 - Areat) / Areat=0 ] * 100
For this calculation to be accurate, ensure that the injection volume is consistent for all samples and that the samples are diluted to fall within the linear range of the detector.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the general steps for monitoring the progress of a reaction involving this compound.
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Chamber Preparation: Pour the chosen eluting solvent into a TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor and cover it.[14]
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Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on this line: "SM" (Starting Material), "CO" (Co-spot), and "R" (Reaction Mixture).[15]
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Spotting the Plate:
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Using a capillary tube, apply a small spot of a dilute solution of pure this compound to the "SM" lane.
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Apply a spot of the starting material to the "CO" lane.
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Withdraw a small aliquot from your reaction mixture and apply it on top of the starting material spot in the "CO" lane and also to the "R" lane.[2][3]
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Ensure spots are small (1-2 mm) and allow the solvent to dry completely between applications.[14]
-
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Development: Place the plate in the equilibrated chamber, ensuring the origin line is above the solvent level.[14] Allow the solvent to travel up the plate until it is about 1 cm from the top.
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Analysis: Remove the plate and immediately mark the solvent front with a pencil.[14] Visualize the spots using a UV lamp and circle them with a pencil.[2] If necessary, use a chemical stain for further visualization. The reaction is progressing if the spot corresponding to the starting material in the "R" lane diminishes and a new product spot appears.[3]
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a methodology for the quantitative analysis of a reaction involving this compound.
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System Preparation: Set up the HPLC system with a C18 column. Equilibrate the column with the initial mobile phase composition (e.g., 70% Water with 0.1% Formic Acid, 30% Acetonitrile) until a stable baseline is achieved.
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Standard Preparation: Prepare a stock solution of pure this compound of a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).[10] Prepare a series of dilutions from this stock to establish a calibration curve.
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Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary and dilute the aliquot with the mobile phase diluent to a final concentration within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[11]
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Injection and Data Acquisition: Inject the prepared standard and sample solutions. Run the gradient program and record the chromatograms, monitoring at 254 nm.
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Data Analysis: Identify the peaks corresponding to the starting material and product based on their retention times (injecting a pure standard of the starting material will confirm its retention time). Calculate the peak areas to determine reaction conversion and product formation.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Elongated Spots | - Sample is too concentrated (overloaded).[1] - The compound is highly polar/acidic/basic and interacts strongly with the silica. - Sample applied in a very polar solvent. | - Dilute the sample before spotting.[1] - For basic compounds like amines, add a small amount of triethylamine (0.1-2.0%) or ammonia to the eluent.[1] For acidic compounds, add acetic or formic acid.[1] - Ensure the spotting solvent is evaporated before development. |
| Spots Remain at Baseline (Low Rf) | The eluting solvent is not polar enough.[14] | Increase the proportion of the polar solvent in your mobile phase mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[14] |
| Spots Run to Solvent Front (High Rf) | The eluting solvent is too polar.[9] | Decrease the proportion of the polar solvent in your mobile phase mixture.[9] |
| No Spots Visible | - Compound is not UV-active.[14] - Sample concentration is too low.[14] - Origin line was submerged in the solvent.[14] | - Use a chemical stain for visualization (e.g., KMnO₄ or p-anisaldehyde).[14] - Concentrate the sample or apply the spot multiple times in the same location, drying in between.[14] - Ensure the origin line is always above the solvent level in the developing chamber.[14] |
| Spots are Very Close Together | The solvent system is not providing adequate separation.[7] | Try a different solvent system. Three classes that give different selectivity are: Polar/hydrocarbon (EtOAc/hexane), Polar/dichloromethane, and Polar/benzene (or toluene).[1] |
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic amino group and acidic silanol groups on the column.[11] - Column overload.[11] - Column frit is blocked.[11] | - Add a modifier to the mobile phase: use an acidic buffer (pH 2-3) or add a competitive amine like triethylamine (TEA) at a low concentration (e.g., 0.1%).[11] - Dilute the sample or reduce the injection volume.[11] - Back-flush the column (if permitted by the manufacturer) or replace the frit.[11] |
| Inconsistent Retention Times | - Mobile phase composition is inconsistent.[16] - Column temperature is fluctuating. - Column is not properly equilibrated. | - Prepare the mobile phase carefully, preferably gravimetrically, and degas it properly.[16] - Use a column oven to maintain a constant temperature.[10] - Ensure the column is equilibrated for a sufficient time before starting the analysis. |
| Split Peaks | The pH of the mobile phase is too close to the analyte's pKa, causing both ionized and non-ionized forms to be present.[12] | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[12] |
| High Backpressure | - Blockage in the system (e.g., guard column, inline filter, column frit).[11] - Buffer precipitation in the organic mobile phase.[12] | - Systematically check for blockages by removing components one by one (starting from the detector and moving backward). - Always filter samples and mobile phases.[11] - Ensure the buffer concentration is low enough to remain soluble in the highest organic percentage of your gradient.[12] |
Visualizations
Caption: Workflow for reaction monitoring using TLC and HPLC.
References
- 1. silicycle.com [silicycle.com]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Managing the reactivity of the aldehyde group in "2-Amino-3-fluorobenzaldehyde"
Technical Support Center: 2-Amino-3-fluorobenzaldehyde
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively manage the reactivity of the aldehyde group in this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with the aldehyde group in this compound?
A1: The primary challenges stem from the close proximity of the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde group (-CHO) on the aromatic ring. This arrangement leads to several issues:
-
Instability and Self-Condensation: The compound can be unstable, with molecules reacting with each other (intermolecular condensation), especially under mild conditions, making it difficult to obtain in high yield and purity.[1]
-
Competing Reactivity: The nucleophilic amino group can interfere with reactions targeting the electrophilic aldehyde carbon. For instance, in reactions with other nucleophiles, the amino group might compete, leading to undesired side products.
-
High Reactivity Towards Organometallics: The aldehyde group is highly reactive towards strong nucleophiles like organolithium reagents, which can complicate reactions such as directed ortho-metalation (DoM).[2]
Q2: When should I protect the aldehyde group of this compound?
A2: Protection of the aldehyde group is crucial when performing reactions that are incompatible with a free aldehyde. This includes:
-
Reactions involving strong bases or nucleophiles: To prevent attack on the aldehyde, such as during lithiation or Grignard reactions.[2]
-
Reactions targeting the amino group: If you need to selectively modify the amino group (e.g., acylation, alkylation), the aldehyde should be protected to prevent its participation.
-
Multi-step syntheses: To ensure stability and prevent side reactions during subsequent transformations.
A decision-making workflow for aldehyde protection is outlined below.
Caption: Workflow for deciding on aldehyde group protection.
Troubleshooting Guides
Problem 1: Low Yield in Reactions Involving the Aldehyde Group
| Potential Cause | Troubleshooting Steps |
| Self-Condensation | The compound is known to undergo intermolecular condensation.[1] Run the reaction at a lower temperature and under dilute conditions. Add the reagent slowly to the solution of this compound. |
| Interference from Amino Group | The nucleophilic amino group may be reacting with your starting materials or intermediates. Consider protecting the amino group as a carbamate (e.g., Boc, Cbz) before proceeding with the aldehyde reaction. |
| Steric Hindrance | The ortho-amino and ortho-fluoro groups can sterically hinder the approach of bulky nucleophiles to the aldehyde. Try using smaller, more reactive reagents or a catalyst to facilitate the reaction. |
| Decomposition | The starting material may be unstable under the reaction conditions (e.g., strong acid/base, high temperature). Screen different solvents and catalysts to find milder conditions. |
Problem 2: Formation of Multiple Products in a Condensation Reaction (e.g., Schiff Base Formation)
| Potential Cause | Troubleshooting Steps |
| Hemiaminal Formation | The initial adduct between the amine and the aldehyde (a hemiaminal) may be stable and fail to dehydrate completely to the imine (Schiff base).[3] Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to the reaction mixture. Perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus). |
| Side Reactions | The presence of both amino and aldehyde groups makes the compound suitable for synthesizing heterocycles like quinazolines.[2] If your reaction partner has multiple reactive sites, cyclization may be occurring. Adjust stoichiometry and reaction conditions to favor the desired product. |
| Oxidation | Aldehydes can be sensitive to air oxidation, forming carboxylic acids. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols & Data
Protocol 1: Acetal Protection of the Aldehyde Group
This is a common and effective strategy to protect the aldehyde during subsequent reactions.[1]
Reaction: this compound + Ethylene Glycol ⇌ 2-(2-Amino-3-fluorophenyl)-1,3-dioxolane
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.1 - 1.5 eq)
-
Toluene (as solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PPTS), ~0.05 eq)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, toluene, and ethylene glycol.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected product.
Deprotection: The acetal can be easily removed by stirring with a mild acid in a mixture of an organic solvent and water (e.g., HCl in THF/water).
Data Summary: Common Protecting Groups for Aldehydes
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Dimethyl acetal | MeOH, acid catalyst (e.g., HCl) | Aqueous acid (e.g., HCl/H₂O) | Stable to bases, nucleophiles, organometallics. Labile to acid. |
| 1,3-Dioxolane (Ethylene acetal) | Ethylene glycol, acid catalyst (e.g., PPTS), Toluene (reflux) | Aqueous acid (e.g., TFA, HCl) | More stable than acyclic acetals. Stable to bases, nucleophiles. |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Mercury(II) salts (e.g., HgCl₂), oxidative conditions (e.g., NBS) | Very stable. Stable to acid, base, and nucleophiles. |
Protocol 2: Reductive Amination
This protocol describes the reaction of the aldehyde with a primary amine to form a secondary amine, a key transformation in drug discovery.
Caption: Workflow for a two-step reductive amination reaction.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (as solvent)
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve this compound and the primary amine in DCM.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Amino-3-fluorobenzaldehyde and 2-Amino-3-chlorobenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful drug discovery and development. Halogenated anthranilaldehydes, such as 2-Amino-3-fluorobenzaldehyde and 2-Amino-3-chlorobenzaldehyde, are valuable synthons for a variety of heterocyclic scaffolds of medicinal importance, including quinazolines, quinolines, and benzodiazepines. The nature of the halogen substituent at the 3-position profoundly influences the reactivity of both the amino and aldehyde functionalities, thereby dictating reaction conditions, yields, and even the feasibility of certain synthetic transformations. This guide provides an objective comparison of the reactivity of these two key building blocks, supported by established principles of physical organic chemistry and illustrative experimental data.
The Dueling Nature of Halogen Substituents: Electronic Effects
The reactivity of this compound and 2-Amino-3-chlorobenzaldehyde is primarily governed by the electronic effects of the fluorine and chlorine atoms. These effects can be dissected into two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): This is the through-bond withdrawal of electron density from the benzene ring due to the high electronegativity of the halogen. Fluorine is the most electronegative element, and thus, it exerts a stronger electron-withdrawing inductive effect than chlorine. This effect deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon in the aldehyde group.
-
Resonance Effect (+M): This is the donation of lone pair electrons from the halogen into the π-system of the benzene ring. This effect increases electron density on the ring, particularly at the ortho and para positions, and can partially counteract the inductive effect. For effective resonance to occur, there must be efficient overlap between the p-orbitals of the halogen and the carbon of the aromatic ring. The smaller size of the fluorine atom allows for better overlap with the carbon 2p orbital compared to the larger chlorine atom's 3p orbital. Consequently, fluorine has a more pronounced +M effect than chlorine.
The interplay of these two effects determines the overall electronic character of the substituent and, therefore, the reactivity of the molecule.
Impact on Functional Group Reactivity
The differential electronic effects of fluorine and chlorine have a direct impact on the two key functional groups in these molecules:
-
The Aldehyde Group: The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing inductive effect of the halogen. Since fluorine has a stronger -I effect, the carbonyl carbon in this compound is expected to be more electrophilic and thus more reactive towards nucleophiles compared to its chloro-substituted counterpart.
-
The Amino Group: The nucleophilicity of the amino group is influenced by both the inductive and resonance effects. The strong -I effect of both halogens decreases the electron density on the nitrogen atom, making it less nucleophilic. However, the +M effect can partially mitigate this by donating electron density into the ring, which can indirectly influence the basicity and nucleophilicity of the ortho-amino group. The stronger +M effect of fluorine might suggest a slightly less deactivated amino group compared to the chloro derivative, though the dominant -I effect for both halogens will render the amino group less nucleophilic than in unsubstituted 2-aminobenzaldehyde.
Comparative Reactivity in Key Synthetic Transformations
Schiff Base Formation
The formation of a Schiff base (imine) involves the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde. The rate of this reaction is largely dependent on the electrophilicity of the aldehyde.
Table 1: Hypothetical Comparison of Yields in Schiff Base Formation
| Aldehyde | Reagent | Conditions | Reaction Time (h) | Yield (%) |
| This compound | Aniline | Ethanol, rt | 4 | 92 |
| 2-Amino-3-chlorobenzaldehyde | Aniline | Ethanol, rt | 6 | 85 |
Due to the higher electrophilicity of its carbonyl carbon, this compound is expected to react faster and provide a higher yield of the corresponding Schiff base compared to 2-Amino-3-chlorobenzaldehyde under identical conditions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. The initial condensation step is mechanistically similar to Schiff base formation.
Table 2: Predicted Outcome of the Pictet-Spengler Reaction
| Aldehyde | Reagent | Conditions | Reaction Time (h) | Yield (%) |
| This compound | Tryptamine | TFA, CH₂Cl₂, rt | 12 | 88 |
| 2-Amino-3-chlorobenzaldehyde | Tryptamine | TFA, CH₂Cl₂, rt | 18 | 78 |
The enhanced reactivity of the aldehyde in this compound would likely lead to a faster reaction and a higher yield of the cyclized product.
Synthesis of Quinazolines
2-Aminobenzaldehydes are common precursors for the synthesis of quinazolines, often through condensation with a nitrogen source like ammonia or an amine, followed by cyclization and oxidation.
Table 3: Anticipated Results in Quinazoline Synthesis
| Aldehyde | Reagents | Conditions | Reaction Time (h) | Yield (%) |
| This compound | Benzylamine, I₂, O₂ | Toluene, 110 °C | 8 | 85 |
| 2-Amino-3-chlorobenzaldehyde | Benzylamine, I₂, O₂ | Toluene, 110 °C | 12 | 75 |
The initial condensation step in quinazoline synthesis is again expected to be faster with the more electrophilic this compound, leading to an overall more efficient process.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These may require optimization for specific substrates and desired products.
General Protocol for Schiff Base Formation
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-3-halobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Protocol for the Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (e.g., tryptamine, 1.0 eq) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Aldehyde Addition: Add the 2-amino-3-halobenzaldehyde (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Add a catalytic amount of a suitable acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Workup and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Quinazoline Synthesis
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the 2-amino-3-halobenzaldehyde (1.0 eq), the amine (1.2 eq), and a suitable solvent such as toluene or DMSO.
-
Catalyst/Oxidant Addition: Add the catalyst and/or oxidant (e.g., molecular iodine, copper salts, or an oxidizing agent like DDQ).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time. Monitor the reaction by TLC.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with an appropriate aqueous solution (e.g., sodium thiosulfate to quench iodine, followed by brine). Dry the organic layer and concentrate it. The crude product is purified by column chromatography.
Visualization of Concepts
Caption: Electronic effects of fluorine vs. chlorine on reactivity.
Caption: Workflow for comparative reactivity studies.
Caption: Logical relationship of synthetic pathways.
Conclusion
A Comparative Guide to the Analytical Characterization of 2-Amino-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary analytical methods for the characterization of 2-Amino-3-fluorobenzaldehyde. Due to the limited availability of published experimental data for this specific isomer, this document focuses on a comparative analysis with closely related compounds. By examining the spectral and chromatographic properties of similar substituted benzaldehydes, we can predict and understand the expected analytical behavior of this compound. This approach offers a robust framework for researchers involved in the synthesis, quality control, and application of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the molecular structure of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, we can expect distinct signals for the aldehyde proton, the aromatic protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons are particularly sensitive to the positions of the amino and fluoro substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show characteristic signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons bonded to fluorine and nitrogen.
¹⁹F NMR Spectroscopy: Fluorine NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. A single signal is expected for the fluorine atom in this compound, and its chemical shift will be indicative of its electronic environment.[1][2][3]
Comparative ¹H NMR Data for Substituted Benzaldehydes
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| Benzaldehyde | ~9.9 | 7.5-7.9 | - |
| 2-Fluorobenzaldehyde | ~10.4 | 7.2-7.9 | - |
| 3-Fluorobenzaldehyde | ~10.0 | 7.3-7.7 | - |
| 4-Fluorobenzaldehyde | ~9.9 | 7.2-7.9 | - |
| 2-Aminobenzaldehyde | ~9.8 | 6.6-7.4 | ~6.0 (NH₂) |
| This compound (Predicted) | ~9.8-10.0 | ~6.7-7.5 | ~5.5-6.5 (NH₂) |
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of a substituted benzaldehyde is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR: Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the aldehyde, C-F bond, and the aromatic ring.
Comparative IR Data for Key Functional Groups in Substituted Benzaldehydes
| Functional Group | Compound | Wavenumber (cm⁻¹) |
| C=O Stretch | Benzaldehyde | ~1700 |
| C=O Stretch | 2-Fluorobenzaldehyde | ~1705 |
| C=O Stretch | 2-Aminobenzaldehyde | ~1680 |
| N-H Stretch | 2-Aminobenzaldehyde | ~3300-3500 (two bands) |
| C-F Stretch | 2-Fluorobenzaldehyde | ~1200-1300 |
| Predicted for this compound | C=O Stretch | ~1680-1695 |
| N-H Stretch | ~3300-3500 (two bands) | |
| C-F Stretch | ~1200-1300 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and acquire the sample spectrum.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern can provide clues about the structure.
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) |
| [M+H]⁺ | 140.0506 |
| [M+Na]⁺ | 162.0325 |
| [M-H]⁻ | 138.0360 |
Data sourced from PubChem.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amino and aldehyde groups, derivatization may be necessary for optimal GC-MS analysis to improve volatility and thermal stability.[5]
-
Derivatization (Optional but Recommended):
-
Oximation: React the aldehyde group with a reagent like hydroxylamine to form a more stable oxime.
-
Silylation: React the amino group with a silylating agent (e.g., BSTFA) to replace the acidic protons with trimethylsilyl (TMS) groups.[5]
-
-
GC Separation:
-
Injection: Inject the derivatized or underivatized sample into the GC.
-
Column: Use a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column).
-
Temperature Program: Use a temperature gradient to separate the components of the sample.
-
-
MS Detection:
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
-
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for this compound.
Comparative HPLC Methods for Aromatic Aldehydes
| Method | Column | Mobile Phase | Detection |
| General Aromatic Aldehydes | C18 | Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., 0.1% formic acid) | UV at 254 nm |
| Derivatized Aldehydes (with DNPH) | C18 | Acetonitrile/Water gradient | UV at 360 nm |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents (e.g., HPLC-grade acetonitrile and water) and adding any necessary modifiers. Degas the mobile phase to remove dissolved gases.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (often the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup:
-
Equilibrate the HPLC system, including the column, with the mobile phase until a stable baseline is achieved.
-
Set the flow rate, column temperature, and detector wavelength.
-
-
Data Acquisition: Inject the sample onto the column and start the data acquisition.
-
Data Analysis: Identify and quantify the peaks of interest by comparing their retention times and peak areas to those of a reference standard.
Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflows for the characterization and purity analysis of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
Caption: A typical workflow for the HPLC analysis of this compound.
References
- 1. biophysics.org [biophysics.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Amino-3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 2-Amino-3-fluorobenzaldehyde. Included are a detailed HPLC protocol, a comparison with alternative methods, and supporting experimental data structured for clarity and ease of comparison.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive technique, making it a preferred method for the purity analysis and impurity profiling of such compounds.[1] This guide outlines a validated reverse-phase HPLC (RP-HPLC) method and compares it with other analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is the most suitable method for analyzing moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC
A reverse-phase HPLC method can be developed and validated to separate this compound from its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).[1]
-
Gradient Program: A suitable gradient program would be: 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.[1]
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.[1]
Data Presentation: HPLC Method Validation Summary
The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The expected performance data is summarized in the table below.[1]
| Validation Parameter | Acceptance Criteria | Typical Performance Data | Conclusion |
| Specificity | The peak for the main component should be pure and well-resolved from impurities (Resolution > 2.0). | All known impurities were well-resolved from the main peak. Peak purity analysis confirmed no co-eluting peaks. | The method is specific.[1] |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 | The method is linear over the tested concentration range.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | The method is accurate.[1] |
| Precision (RSD) | |||
| - Repeatability (n=6) | RSD ≤ 1.0% | 0.65% | The method is precise.[1] |
| - Intermediate Precision | RSD ≤ 2.0% | 1.10% | The method demonstrates good intermediate precision.[1] |
| Robustness | % RSD of results should be ≤ 2.0% after minor changes in method parameters. | All variations resulted in an RSD of < 2.0%. System suitability parameters were met. | The method is robust.[1] |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL | The method has adequate sensitivity.[1] |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL | The method can accurately quantify low levels of the analyte.[1] |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2] | Provides structural information based on the magnetic properties of atomic nuclei.[] |
| Primary Use | Purity and impurity profiling for non-volatile and thermally stable compounds. | Purity and impurity profiling, especially for volatile impurities.[2] | Structural elucidation and quantification of the main component and impurities.[4] |
| Sample Volatility | Not required. | Required; derivatization may be necessary for non-volatile compounds.[2] | Not required. |
| Sensitivity | High sensitivity, especially with UV detection, allowing for the quantification of trace impurities.[4] | Very high sensitivity and specificity, enabling the identification of unknown volatile impurities.[4] | Generally lower sensitivity compared to HPLC and GC-MS.[4] |
| Structural Information | Limited to retention time and UV spectrum unless coupled with a mass spectrometer. | Provides mass spectra which can be used for structural identification.[2] | Provides detailed structural information for both the main compound and impurities.[4] |
| Quantification | Excellent for quantitative analysis with proper calibration.[1] | Good for quantitative analysis, especially with an internal standard. | Can be used for quantitative analysis (qNMR) without a reference standard for the impurity.[5] |
| Throughput | High, with typical run times of 15-60 minutes. | Moderate, with typical run times of 20-60 minutes. | Low, as it is a manual and sequential process. |
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful alternative, particularly for volatile and semi-volatile impurities. For a non-volatile compound like this compound, derivatization might be necessary to increase its volatility.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). It is particularly useful for identifying and quantifying impurities without the need for reference standards of those impurities.[4][5]
Experimental Workflows
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions in the Synthesis of 2-Amino-3-fluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in Key Synthetic Transformations
The synthesis of highly functionalized aromatic compounds such as 2-Amino-3-fluorobenzaldehyde is a critical endeavor in the development of novel pharmaceuticals and advanced materials. Cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering efficient pathways to such complex molecules. The choice of catalyst is paramount to the success of these transformations, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides a comparative analysis of common catalytic systems—palladium, nickel, and copper-based catalysts—for cross-coupling reactions analogous to those that could be employed in the synthesis of this compound.
While direct, peer-reviewed literature on the specific cross-coupling synthesis of this compound is not extensively available, this guide draws parallels from well-established methodologies on structurally related substrates. The data presented herein is compiled from studies on cross-coupling reactions involving fluorinated and amino-substituted aryl partners, providing a valuable predictive framework for researchers.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in Suzuki-Miyaura and Buchwald-Hartwig type cross-coupling reactions, which are highly relevant for the introduction of a formyl group equivalent or an amino group to a fluorinated aromatic core.
| Catalyst System | Reaction Type | Substrate Example | Yield (%) | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Key Advantages | Potential Limitations |
| Palladium-based | ||||||||
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Aryl Bromide + Arylboronic Acid | 85-98 | 80-110 | 12-24 | 1-2 | Broad substrate scope, high yields.[1][2] | Higher cost, potential for product contamination with heavy metal. |
| [Pd₂(dba)₃] / XPhos | Buchwald-Hartwig | Aryl Chloride + Amine | 80-95 | 100-120 | 16-24 | 1-3 | Effective for challenging aryl chloride substrates.[1] | Requires careful exclusion of air and moisture. |
| G-COOH-Pd-10 | Suzuki-Miyaura | 1-bromo-4-fluorobenzene + 4-fluorophenylboronic acid | ~90 (1st cycle) | 80 | 3 | 15 mg | Heterogeneous, recyclable catalyst.[3] | Progressive loss of activity upon recycling.[3] |
| Nickel-based | ||||||||
| Ni(cod)₂ / PCy₃ | Suzuki-Miyaura (C-F activation) | 2-Fluorobenzofuran + Arylboronic Acid | up to 99 | RT | 12 | 10 | Mild reaction conditions, activates C-F bonds.[4][5][6] | Higher catalyst loading, sensitivity to air and moisture. |
| NiCl₂(dppp) | Kumada | Chlorobenzamides + Alkyl Grignard | 70-90 | 25 | 0.5-2 | 0.1 | Low cost, effective for C(sp²)-C(sp³) coupling.[7] | Limited to Grignard reagents, not compatible with all substrates. |
| Copper-based | ||||||||
| CuI / Diamine Ligand | Buchwald-Hartwig | Aryl Iodide + Amine | 75-90 | 80-110 | 24 | 5-10 | Lower cost than palladium, good for C-N bond formation.[8] | Often requires higher catalyst loading and longer reaction times. |
| Polyaniline-supported Copper | Buchwald-Hartwig | Pyrimidin-2-amines + Aryl Halides | High TONs | 120 | 24 | - | Ligand-free, heterogeneous catalyst.[9] | High temperatures required. |
Experimental Workflow & Methodologies
The successful implementation of a cross-coupling reaction is highly dependent on a well-defined experimental protocol. Below is a generalized workflow and detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the synthesis of this compound precursors.
General Experimental Workflow for Cross-Coupling Reactions
Caption: Generalized workflow for a transition metal-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling (Palladium-Catalyzed)
This protocol is adapted from studies on the coupling of aryl halides with arylboronic acids.[3]
Materials:
-
Aryl halide (e.g., a dihaloprecursor to this compound) (1.0 mmol)
-
Arylboronic acid (or boronic ester equivalent for the formyl group) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination (Copper-Catalyzed)
This protocol is based on copper-catalyzed amination reactions of aryl halides.[8]
Materials:
-
Aryl halide (e.g., a fluorinated aryl halide) (1.0 mmol)
-
Amine (or ammonia equivalent) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
(±)-trans-1,2-Diaminocyclohexane (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with copper(I) iodide, potassium carbonate, and a magnetic stir bar.
-
Add the aryl halide, followed by the amine and the diaminocyclohexane ligand.
-
Add anhydrous toluene, seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature, then dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving several key steps. The following diagram illustrates this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This comparative guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this compound and its derivatives. The selection of an appropriate catalyst and reaction conditions is a multifactorial decision that will depend on the specific substrates, desired scale, and economic considerations of the project. The data and protocols provided herein offer a starting point for the rational design and optimization of these critical synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 5. Beilstein Archives - Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzamides/Chemoselective Amide Reduction and Reductive Deuteration to Benzylic Alcohols [mdpi.com]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Structural Maze: A Comparative Guide to the NMR Analysis of 2-Amino-3-fluorobenzaldehyde
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for such structural elucidation. This guide provides a comprehensive comparative analysis of the expected ¹H and ¹³C NMR spectral data for 2-Amino-3-fluorobenzaldehyde, placed in the context of structurally similar compounds. By presenting experimental data from related molecules, this guide offers a robust framework for interpreting the spectrum of this compound and other substituted benzaldehydes.
The Influence of Substituents on Benzaldehyde's NMR Spectrum
The chemical shifts and coupling constants in the NMR spectrum of a substituted benzaldehyde are highly sensitive to the electronic environment of the aromatic ring. Electron-donating groups (EDGs), such as an amino group (-NH₂), tend to increase electron density, particularly at the ortho and para positions, causing the corresponding protons and carbons to be shielded and appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), like a fluoro (-F) or aldehyde (-CHO) group, decrease electron density, leading to deshielding and a downfield shift.[1]
In this compound, the interplay of the electron-donating amino group and the electron-withdrawing fluoro and aldehyde groups will create a unique spectral fingerprint.
Predicted and Comparative NMR Data
To facilitate the structural analysis of this compound, the following tables summarize predicted ¹H and ¹³C NMR data for the closely related 2-Amino-3,5-dibromobenzaldehyde, alongside experimental data for other relevant substituted benzaldehydes.
Table 1: Predicted ¹H NMR Data for 2-Amino-3,5-dibromobenzaldehyde and Experimental Data for Comparative Compounds
| Compound | Solvent | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Other (δ, ppm) |
| 2-Amino-3,5-dibromobenzaldehyde (Predicted)[2] | CDCl₃ | 9.75 (s) | 7.90 (d, J=2.5 Hz), 7.65 (d, J=2.5 Hz) | 5.90 (s, broad, NH₂) |
| Benzaldehyde[3] | CDCl₃ | ~10.0 (s) | 7.86 (d, 2H), 7.62 (tt, 1H), 7.52 (m, 2H) | - |
| 2-Fluorobenzaldehyde[4] | CDCl₃ | 10.35 (s) | 7.88 (m, 1H), 7.61 (m, 1H), 7.27 (m, 1H), 7.17 (m, 1H) | - |
| 3-Fluorobenzaldehyde[5] | CDCl₃ | 9.99 (s) | 7.68 (m, 1H), 7.56 (m, 1H), 7.53 (m, 1H), 7.33 (m, 1H) | - |
| N-(2-formylphenyl)benzamide (a 2-aminobenzaldehyde derivative)[6] | CDCl₃ | - | 9.02 (d, J=8.8 Hz), 8.66 (s), 8.13 (d, J=7.6 Hz), 7.56-7.19 (m) | 13.58 (s, NH) |
Table 2: Predicted ¹³C NMR Data for 2-Amino-3,5-dibromobenzaldehyde and Experimental Data for Comparative Compounds
| Compound | Solvent | Carbonyl C (δ, ppm) | Aromatic C (δ, ppm) |
| 2-Amino-3,5-dibromobenzaldehyde (Predicted)[2] | CDCl₃ | 190.5 | 148.0 (C-NH₂), 138.0 (CH), 132.5 (CH), 125.0 (C-CHO), 112.0 (C-Br), 110.0 (C-Br) |
| Benzaldehyde[7] | CDCl₃ | ~191-194 | ~127-135 |
| 2-Fluorobenzaldehyde[4] | CDCl₃ | - | - |
| 4-Fluorobenzaldehyde[8] | CDCl₃ | 190.5 | 166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz) |
| N-(2-formyl-3-methoxyphenyl)benzamide (a substituted 2-aminobenzaldehyde)[6] | CDCl₃ | 193.7 | 163.3, 142.7, 138.1, 134.5, 132.1, 128.8, 127.6, 112.2, 111.2, 105.2 |
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.[1]
¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 45° pulse.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A 1-5 second delay between pulses.
-
-
¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to ¹H NMR, with the following key differences in data acquisition:
-
Pulse Angle: A 45° pulse is commonly used.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Proton Decoupling: To simplify the spectrum and enhance signal intensity, proton decoupling is employed to remove the splitting of carbon signals by attached protons.
Structural Elucidation Workflow and Key Structural Features
The following diagrams illustrate the logical workflow for NMR-based structural elucidation and the numbering of the atoms in this compound for unambiguous spectral assignment.
Caption: A flowchart illustrating the systematic process of determining a molecule's structure using NMR spectroscopy.
Caption: The chemical structure of this compound with atoms numbered for NMR signal assignment.
By leveraging the provided comparative data and adhering to the outlined experimental protocols, researchers can confidently approach the structural elucidation of this compound and related compounds, ensuring the integrity and quality of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]
- 5. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-3-fluorobenzaldehyde and Its Fragments
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Amino-3-fluorobenzaldehyde. The information is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of aromatic compounds. The predicted fragmentation is compared with the known fragmentation patterns of benzaldehyde and 2-fluorobenzaldehyde to provide a comprehensive reference.
Predicted Mass Spectrometry Data of this compound
The mass spectrum of this compound is anticipated to show a distinct molecular ion peak and several fragment ions resulting from characteristic cleavages. The presence of the amino and fluoro substituents on the aromatic ring will influence the fragmentation pathways. The predicted major ions are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 139 | [M]⁺˙ | - | C₇H₆FNO⁺˙ |
| 138 | [M-H]⁺ | H | C₇H₅FNO⁺ |
| 111 | [M-CO]⁺˙ | CO | C₆H₆FN⁺˙ |
| 110 | [M-CHO]⁺ | CHO | C₆H₅FN⁺ |
| 95 | [C₅H₄FN]⁺ | HCN | C₅H₄FN⁺ |
| 83 | [C₅H₄F]⁺ | NH₂ | C₅H₄F⁺ |
Comparison with Alternative Compounds
To understand the influence of the amino and fluoro substituents, it is useful to compare the predicted fragmentation of this compound with the established fragmentation patterns of benzaldehyde and 2-fluorobenzaldehyde.
Mass Spectrometry Data for Benzaldehyde
Benzaldehyde is the simplest aromatic aldehyde, and its fragmentation pattern is well-characterized. The primary fragmentation involves the loss of a hydrogen atom, the formyl group, or carbon monoxide.[1][2]
| m/z (Mass-to-Charge Ratio) | Fragment Ion | Neutral Loss | Relative Abundance |
| 106 | [M]⁺˙ (C₇H₆O⁺˙) | - | High |
| 105 | [M-H]⁺ (C₇H₅O⁺) | H | High |
| 77 | [M-CHO]⁺ (C₆H₅⁺) | CHO | Base Peak |
| 51 | [C₄H₃]⁺ | C₂H₂ | Moderate |
Data sourced from NIST WebBook and other chemistry resources.[3][4][5]
Mass Spectrometry Data for 2-Fluorobenzaldehyde
The presence of a fluorine atom on the aromatic ring influences the fragmentation, leading to characteristic fluorine-containing ions.
| m/z (Mass-to-Charge Ratio) | Fragment Ion | Neutral Loss | Relative Abundance |
| 124 | [M]⁺˙ (C₇H₅FO⁺˙) | - | High |
| 123 | [M-H]⁺ (C₇H₄FO⁺) | H | High |
| 95 | [M-CHO]⁺ (C₆H₄F⁺) | CHO | High |
| 75 | [C₆H₄F-HF]⁺ | HF | Moderate |
Data sourced from PubChem.[6]
Experimental Protocols
A standard protocol for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS) is provided below.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, equipped with an electron ionization source is recommended.[7]
-
Inlet System: A gas chromatograph (GC) can be used for sample introduction to ensure the analysis of a pure compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
GC Separation (if applicable):
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[5]
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it with the predicted data and known spectra of similar compounds.
-
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of this compound and the established pathway for benzaldehyde.
Caption: Predicted fragmentation of this compound.
Caption: Established fragmentation of benzaldehyde.
References
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzaldehyde [webbook.nist.gov]
- 4. Benzaldehyde [webbook.nist.gov]
- 5. massbank.eu [massbank.eu]
- 6. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Performance of 2-Aminobenzaldehyde Derivatives as Cholinesterase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2-aminobenzaldehyde derivatives and related heterocyclic compounds as inhibitors of key enzymes, with a primary focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. While specific benchmarking data for "2-Amino-3-fluorobenzaldehyde" derivatives is limited in the reviewed literature, this guide synthesizes available data on structurally related compounds to provide valuable insights into their potential as enzyme inhibitors.
Data Presentation: Inhibitory Activity of 2-Aminobenzaldehyde Analogs
The following table summarizes the in vitro inhibitory potency (IC50 values) of various 2-aminobenzaldehyde derivatives and related heterocyclic compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative/Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-Aminothiazole Derivatives | Compound 4m | AChE | 1.48 ± 0.28 | [1] |
| 2-Benzoxazolinone Derivatives | Compound 3e | AChE | Stronger than tacrine | [2] |
| Compound 3a | AChE | Similar to tacrine | [2] | |
| Compound 3a | BChE | Stronger than donepezil | [2] | |
| Compound 3b | BChE | Stronger than donepezil | [2] | |
| Compound 3c | BChE | Stronger than donepezil | [2] | |
| Compound 3e | BChE | Stronger than donepezil | [2] | |
| Carbamate Derivatives | Compound 1 | BChE | 0.12 ± 0.09 | [3] |
| Compound 7 | BChE | 0.38 ± 0.01 | [3] | |
| Quinolone Derivatives | CsMOC | AChE | 0.22 ± 0.04 | [1] |
| CsMON | AChE | 0.88 ± 0.05 | [1] | |
| CsMON | BChE | 1.39 ± 0.22 | [1] |
Note: Direct IC50 values for some compounds were not provided in the source material, but their activity was compared to a standard.
Experimental Protocols
The determination of cholinesterase inhibitory activity is predominantly carried out using the spectrophotometric Ellman's method. This assay is reliable, and suitable for high-throughput screening.[4]
Principle of the Ellman's Assay
The Ellman's method is a colorimetric assay that measures the activity of AChE or BChE based on the rate of formation of a yellow-colored product.[4] The assay involves two coupled reactions:
-
The cholinesterase enzyme hydrolyzes the substrate, acetylthiocholine (ATCI), to produce thiocholine.
-
Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.[5]
The rate of TNB production is directly proportional to the cholinesterase activity. When an inhibitor is present, the rate of this reaction is reduced.
Materials and Reagents
-
Purified target enzyme (AChE from electric eel or BChE from equine serum)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 0.1 M Phosphate Buffer (pH 8.0)
-
Test inhibitors (2-aminobenzaldehyde derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil, Tacrine)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Assay Procedure (96-well plate format)
-
Preparation of Solutions :
-
Assay Setup :
-
In each well of the 96-well plate, add the following in order:
-
140 µL of Phosphate Buffer
-
10 µL of the test compound solution (or solvent for control)
-
10 µL of the AChE or BChE enzyme solution
-
10 µL of the DTNB solution
-
-
A blank should be prepared containing the buffer, solvent, DTNB, and substrate, but no enzyme.[4]
-
-
Pre-incubation :
-
Mix the contents of the wells gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C).[4]
-
-
Initiation of Reaction :
-
Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.[4]
-
-
Kinetic Measurement :
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[4]
-
-
Data Analysis :
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[4]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
Mandatory Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the role of AChE inhibition.
Experimental Workflow
Caption: Experimental workflow for cholinesterase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-3-fluorobenzaldehyde and Other Substituted Aminobenzaldehydes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted aminobenzaldehydes are pivotal building blocks in medicinal chemistry, serving as versatile precursors for a diverse range of bioactive molecules and complex heterocyclic systems.[1][2] Their utility stems from the presence of two reactive functional groups—the amino and aldehyde moieties—which allow for a wide array of chemical transformations. Among these, 2-Amino-3-fluorobenzaldehyde has garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, which can profoundly influence a drug candidate's potency, metabolic stability, and overall pharmacological profile.[3][4] This guide provides an objective comparison of this compound with other substituted aminobenzaldehydes, supported by experimental data and detailed protocols to inform rational drug design and synthesis.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[4] The small size and high electronegativity of the fluorine atom can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[4]
-
Enhanced Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.[5]
-
Improved Lipophilicity: Strategic placement of fluorine atoms can modulate a molecule's lipophilicity, which is crucial for its ability to cross cell membranes and reach its target.[6]
These benefits underscore the growing interest in fluorinated building blocks like this compound for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and autoimmune diseases.[5][7]
Comparative Analysis of Substituted Aminobenzaldehydes
The choice of substitution pattern on the aminobenzaldehyde ring dictates the synthetic routes available and the biological activities of the resulting compounds. While this compound is a key precursor for certain classes of kinase inhibitors, other substituted aminobenzaldehydes are instrumental in synthesizing a wide range of pharmacologically active compounds, including Schiff bases, benzimidazoles, and various heterocyclic scaffolds with antibacterial, antifungal, and anticancer properties.[8][9][10]
| Compound | Key Structural Features | Primary Application in Drug Discovery | Examples of Resulting Bioactive Scaffolds | Reported Biological Activity |
| This compound | Amino and aldehyde groups in ortho positions; fluorine at position 3. | Precursor for kinase inhibitors and other fluorinated heterocycles. | Kinase inhibitor scaffolds (e.g., targeting EGFR, JAK).[5] | Anticancer, anti-inflammatory.[7] |
| 2-Aminobenzaldehyde | Unsubstituted ortho-aminobenzaldehyde. | Synthesis of indoles, quinolines, and other heterocycles. | 3-Ethoxycarbonylindoles.[1] | Anti-inflammatory.[11] |
| 4-Aminobenzaldehyde | Amino and aldehyde groups in para positions. | Synthesis of Schiff bases and other bioactive compounds. | Schiff bases derived from 4-aminobenzoic acid.[12] | Antibacterial.[12] |
| 2-Amino-5-nitrobenzaldehyde | Electron-withdrawing nitro group. | Precursor for potent antimalarial agents. | 2-Aminobenzimidazoles.[13] | Antimalarial.[13] |
| 3-Amino-4-methoxybenzaldehyde | Electron-donating methoxy group. | Synthesis of various heterocyclic compounds. | Benzothiazoles.[9] | Anticancer, antifungal, antibacterial.[9] |
| 4-Dimethylaminobenzaldehyde | Tertiary amine with strong electron-donating properties. | Synthesis of Schiff bases and dyes. | N-substituted benzimidazole-derived Schiff bases.[8] | Antiproliferative, antibacterial.[8] |
Experimental Protocols
General Synthesis of a Schiff Base from a Substituted Aminobenzaldehyde
This protocol describes a general method for the condensation reaction between a substituted aminobenzaldehyde and a primary amine to form a Schiff base, a class of compounds with a broad spectrum of biological activities.[8][14]
Materials:
-
Substituted aminobenzaldehyde (1.0 eq)
-
Substituted primary amine (1.0 eq)
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Reaction flask with a condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Dissolve the substituted aminobenzaldehyde in a minimal amount of ethanol in the reaction flask.
-
Add the substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach the condenser and reflux the mixture with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.[10][15]
Synthesis of a 3-Ethoxycarbonylindole from 2-Aminobenzaldehyde
This protocol outlines a method for synthesizing 3-ethoxycarbonylindoles, which are valuable building blocks for pharmaceuticals, from 2-aminobenzaldehydes.[1]
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
Ethyl diazoacetate (EDA) (5.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 eq)
-
Dichloromethane (DCM) (as solvent)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve the 2-aminobenzaldehyde in dichloromethane in the reaction flask under an inert atmosphere.
-
Add ethyl diazoacetate to the solution.
-
Carefully add BF₃·OEt₂ as a Lewis acid catalyst to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-ethoxycarbonylindole.[1]
-
Characterize the product using NMR and High-Resolution Mass Spectrometry (HRMS).[1]
Visualizations
Caption: Synthetic pathway for kinase inhibitors from 2-aminobenzaldehyde derivatives.
Caption: Experimental workflow for screening and lead optimization.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Conclusion
Both this compound and other substituted aminobenzaldehydes are invaluable tools in the arsenal of medicinal chemists. The choice of the specific building block is dictated by the desired therapeutic target and the overall drug design strategy. This compound offers distinct advantages in the synthesis of fluorinated compounds, particularly kinase inhibitors, where the presence of fluorine can significantly enhance the pharmacological profile of the final drug candidate. However, the vast chemical space accessible from other substituted aminobenzaldehydes continues to yield novel compounds with a wide array of biological activities. A thorough understanding of the structure-activity relationships and synthetic versatility of these building blocks is crucial for the successful discovery and development of new medicines.[16][17][18]
References
- 1. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mediresonline.org [mediresonline.org]
- 15. Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. researchgate.net [researchgate.net]
- 18. collaborativedrug.com [collaborativedrug.com]
Safety Operating Guide
Proper Disposal of 2-Amino-3-fluorobenzaldehyde: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-fluorobenzaldehyde, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure safe handling and environmental protection.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.[1][3] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][2] If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is recommended. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5] This chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2][3][5][6]
1. Waste Segregation:
-
As a halogenated organic compound, waste this compound should be segregated from non-halogenated chemical waste.[7]
-
Maintain separate, clearly labeled waste streams to avoid accidental mixing.
2. Containerization:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.
-
Do not overfill the container; a general guideline is to fill to no more than 80% capacity.[7]
3. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., Irritant).
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6][8]
-
The storage area should be secure and accessible only to authorized personnel.
5. Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
All disposal activities must comply with local, state, and federal regulations.
Spill Neutralization and Cleanup
In the event of a small spill, follow these steps. For large spills, evacuate the area and contact your institution's EHS office immediately.
1. Restrict Access:
-
Cordon off the affected area to prevent unauthorized entry and potential exposure.
2. Ensure Ventilation:
-
Work in a well-ventilated area. If the spill occurs in an enclosed space, ensure adequate ventilation is established before cleanup.
3. Absorb the Spill:
-
For solid material, carefully sweep or vacuum the substance. Avoid generating dust.[3][4]
-
For solutions, cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[6][7]
4. Collect the Material:
-
Carefully scoop the absorbed material or swept solids into a designated, labeled, and sealable hazardous waste container.
5. Decontaminate the Area:
-
Wipe the spill area with a suitable solvent (e.g., acetone), followed by washing with soap and water.
-
All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.[7]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 2-Amino-3-fluorobenzaldehyde
Essential Safety and Handling Guide for 2-Amino-3-fluorobenzaldehyde
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled. [2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[3][4] | To protect against splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][6] Glove selection should be based on the specific solvent used and the duration of handling. Regularly inspect gloves for any signs of degradation or puncture. | To prevent skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat, fully buttoned, to cover as much skin as possible.[3] Consider a chemical-resistant apron for added protection during procedures with a high splash risk. | To protect the skin from accidental spills and contamination. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[3] | To protect feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][7] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[3] | To prevent inhalation of dust, fumes, or vapors.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation:
-
Ensure that a current and accessible Safety Data Sheet for a similar compound is reviewed by all personnel involved in the procedure.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Clearly label all containers with the chemical name and hazard information.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Chemical Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This chemical waste is classified as hazardous.[8]
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Disposal:
-
Empty containers may retain product residue and should be treated as hazardous waste.[8]
-
Follow institutional and local regulations for the disposal of empty chemical containers.
-
-
Regulatory Compliance:
Emergency Procedures
| Exposure Type | First Aid Measures |
| In case of Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| In case of Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2] |
| If Inhaled | Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2][7] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
